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Foundational

Cinerubin R: A Technical Guide to its Mechanism of Action in Multi-Drug Resistant Tumor Cells

Abstract: The development of multi-drug resistance (MDR) remains a primary obstacle to effective cancer chemotherapy. A key driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, part...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The development of multi-drug resistance (MDR) remains a primary obstacle to effective cancer chemotherapy. A key driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad range of anticancer drugs, reducing their intracellular concentration and therapeutic efficacy. Cinerubin R, a novel anthracycline antibiotic, has demonstrated the promising capability to overcome this resistance, exhibiting comparable cytotoxicity in both drug-sensitive and multi-drug-resistant tumor cell lines. This technical guide provides an in-depth analysis of the proposed mechanism of action of Cinerubin R in MDR cells. We will explore its core cytotoxic activity as a topoisomerase II inhibitor and delve into the strategies it likely employs to circumvent P-gp-mediated efflux. Furthermore, this guide details the essential experimental protocols required to rigorously validate these mechanisms, offering a roadmap for researchers and drug development professionals in the field of oncology.

The Challenge of Multi-Drug Resistance in Anthracycline Chemotherapy

Anthracyclines, such as doxorubicin and daunorubicin, are among the most effective and widely used chemotherapeutic agents.[1][2] Their primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[1][3] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these drugs lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[1][4][5]

The clinical utility of anthracyclines, however, is often compromised by the onset of MDR. The most well-characterized mechanism of MDR is the overexpression of the P-glycoprotein (P-gp/MDR1), a 170-kDa transmembrane protein that functions as an ATP-dependent drug efflux pump.[6][7][8] P-gp recognizes a wide array of structurally diverse hydrophobic compounds, including many anthracyclines, and actively transports them out of the cell, thereby preventing them from reaching their intracellular targets.[6][7] This leads to a significant decrease in the drug's cytotoxic efficacy.

Cinerubin R: An Anthracycline with Efficacy Against MDR Tumors

Cinerubin R is a novel anthracycline antibiotic isolated from Streptomyces eurythermus.[9] Structurally distinct from first-generation anthracyclines, it has shown significant promise in overcoming the challenge of MDR. Crucially, studies have demonstrated that Cinerubin R inhibits the growth of various multi-drug-resistant cells to the same extent as their drug-sensitive parental cells.[9][10] This suggests that Cinerubin R either evades recognition and transport by P-gp or employs a mechanism of action that is unaffected by P-gp-mediated efflux.

Core Mechanism of Action in MDR Tumor Cells

The efficacy of Cinerubin R in MDR cells is likely a result of a two-pronged mechanism: potent induction of DNA damage and circumvention of P-gp-mediated drug efflux.

Primary Cytotoxic Mechanism: Topoisomerase II Poisoning

Like other anthracyclines, the fundamental mechanism of Cinerubin R's cytotoxicity is the poisoning of topoisomerase II.[1][11] By stabilizing the covalent complex between topoisomerase II and DNA, it prevents the re-ligation of DNA strands, leading to persistent double-strand breaks.[4][5] These DNA lesions activate cell cycle checkpoints and, if the damage is irreparable, trigger the intrinsic apoptotic pathway. This process is characterized by the activation of caspase cascades, mitochondrial dysfunction, and ultimately, programmed cell death.

Circumventing P-glycoprotein-Mediated Efflux

The key to Cinerubin R's effectiveness in MDR cells lies in its ability to accumulate to cytotoxic concentrations, a feat that P-gp substrates like doxorubicin cannot achieve in resistant cells.[4] The precise mechanism for this is a critical area of investigation, with the most probable hypothesis being that Cinerubin R is a poor substrate for P-gp. Structural modifications in second and third-generation anthracyclines have been shown to reduce their affinity for P-gp, allowing them to bypass this efflux pump. It is highly probable that the unique glycosidic side chains of Cinerubin R render it a molecule that is not efficiently recognized or transported by P-gp.

An alternative, though less likely, possibility is that Cinerubin R actively inhibits P-gp function. Some small molecules have been shown to reverse MDR by binding to P-gp and inhibiting its ATPase activity, thereby preventing the efflux of other co-administered chemotherapeutic agents. However, given that Cinerubin R itself is cytotoxic, its primary mechanism is more likely evasion rather than inhibition of the pump.

The proposed mechanism is visualized in the diagram below:

G cluster_cell MDR Tumor Cell cluster_nucleus Nucleus DNA DNA Apoptosis Apoptosis DNA->Apoptosis Accumulated Damage Leads to TopoII Topoisomerase II TopoII->DNA Creates & re-ligates DNA breaks Pgp P-glycoprotein (P-gp) Efflux Pump Doxorubicin_out Doxorubicin Pgp->Doxorubicin_out Cinerubin_R_in Cinerubin R Cinerubin_R_in->TopoII Inhibits Cinerubin_R_in->Pgp Poor Substrate (Evades Export) Doxorubicin_in Doxorubicin Doxorubicin_in->Pgp Recognized & Exported Cinerubin_R_out Cinerubin R Cinerubin_R_out->Cinerubin_R_in Enters Cell Doxorubicin_out->Doxorubicin_in Enters Cell

Caption: Proposed mechanism of Cinerubin R in an MDR cell.

Experimental Protocols for Elucidating Cinerubin R's Mechanism of Action

To rigorously validate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a framework for investigating the interaction of Cinerubin R with MDR cells.

Cell Viability and Cytotoxicity Assays

Objective: To quantify and compare the cytotoxic effects of Cinerubin R and a known P-gp substrate (e.g., doxorubicin) on drug-sensitive parental cells and their P-gp-overexpressing, multi-drug resistant counterparts.

Protocol (MTT Assay):

  • Cell Seeding: Seed both parental (e.g., MCF-7) and MDR (e.g., MCF-7/ADR) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Cinerubin R and doxorubicin. Treat the cells with a range of concentrations for 48-72 hours. Include untreated wells as a negative control.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the data and determine the IC50 (half-maximal inhibitory concentration) values for each drug in both cell lines.

Expected Outcome: The IC50 value for doxorubicin will be significantly higher in the MDR cell line compared to the parental line. In contrast, the IC50 values for Cinerubin R are expected to be similar in both cell lines, confirming its ability to overcome MDR.

Drug Accumulation and Efflux Assays

Objective: To determine if Cinerubin R is a substrate for P-gp by measuring its intracellular accumulation and retention in MDR cells.

Protocol (Rhodamine 123 Efflux Assay):

Rhodamine 123 is a fluorescent substrate of P-gp. This assay indirectly assesses the ability of Cinerubin R to compete with or inhibit P-gp-mediated efflux.

  • Cell Preparation: Harvest MDR cells and resuspend them in a suitable buffer.

  • Loading: Incubate the cells with Rhodamine 123.

  • Treatment: Aliquot the cells and treat with:

    • Vehicle control (e.g., DMSO)

    • A known P-gp inhibitor (e.g., verapamil) as a positive control

    • Cinerubin R at various concentrations

  • Efflux Period: Incubate the cells at 37°C to allow for P-gp-mediated efflux.

  • Analysis: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity of Cinerubin R-treated cells to the controls. Increased Rhodamine 123 accumulation (higher fluorescence) in the presence of Cinerubin R would suggest it inhibits P-gp.

Direct Measurement of Cinerubin R Accumulation:

Due to the intrinsic fluorescence of anthracyclines, a similar assay can be performed to directly measure Cinerubin R accumulation.

  • Cell Preparation: Seed parental and MDR cells in plates suitable for fluorescence microscopy or flow cytometry.

  • Treatment: Treat cells with a fixed concentration of Cinerubin R or doxorubicin for a defined period.

  • Analysis: Measure the intracellular fluorescence intensity using a flow cytometer or quantify via fluorescence microscopy.

  • Data Analysis: Compare the intracellular fluorescence of Cinerubin R and doxorubicin in both cell lines.

Expected Outcome: Doxorubicin will show significantly lower accumulation in MDR cells compared to parental cells. Cinerubin R is expected to show similar levels of accumulation in both cell lines, indicating it is not efficiently effluxed by P-gp.

Apoptosis Detection Assay

Objective: To confirm that Cinerubin R induces apoptosis in MDR cells.

Protocol (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat MDR cells with Cinerubin R at its IC50 concentration for 24-48 hours.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated versus untreated populations.

Expected Outcome: Treatment with Cinerubin R will lead to a significant increase in the population of apoptotic MDR cells.

The following diagram illustrates a general workflow for these validation experiments:

G start Start: Parental & MDR Cell Lines cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity Treat with Cinerubin R & Doxorubicin accumulation Drug Accumulation/ Efflux Assay cytotoxicity->accumulation Determine IC50 values apoptosis Apoptosis Assay (Annexin V/PI) accumulation->apoptosis Confirm intracellular concentration western Western Blot (P-gp, Caspases) apoptosis->western Confirm mode of cell death conclusion Conclusion: Mechanism Elucidated western->conclusion Confirm protein-level changes

Caption: Experimental workflow for validating Cinerubin R's mechanism.

Data Summary and Interpretation

The following table structure should be used to summarize the quantitative data obtained from the described experiments, allowing for a clear comparison between Cinerubin R and a standard anthracycline in sensitive and resistant cell lines.

Parameter Cell Line Doxorubicin Cinerubin R
IC50 (µM) ParentalValueValue
MDRValueValue
Resistance Index -IC50 (MDR) / IC50 (Parental)IC50 (MDR) / IC50 (Parental)
Relative Drug Accumulation (%) Parental100%100%
MDRValueValue
Apoptosis (%) at IC50 MDRValueValue

A high resistance index for doxorubicin and a resistance index close to 1 for Cinerubin R would provide strong evidence for its ability to overcome P-gp-mediated resistance.

Conclusion and Future Directions

Cinerubin R represents a promising candidate for the treatment of multi-drug resistant cancers. Its presumed dual mechanism of potent topoisomerase II inhibition and evasion of P-gp-mediated efflux addresses a critical challenge in oncology. The experimental framework provided in this guide offers a clear path to rigorously defining its mechanism of action.

Future research should focus on in vivo studies to confirm the efficacy of Cinerubin R in preclinical models of drug-resistant tumors. Furthermore, investigating its interaction with other ABC transporters, such as MRP1 and BCRP, will provide a more comprehensive understanding of its potential to combat a broader range of MDR phenotypes. Elucidating the precise structural determinants of Cinerubin R that allow it to evade P-gp could also inform the rational design of novel chemotherapeutic agents with improved efficacy against resistant cancers.

References

  • Minotti, G., Menna, P., Salvatorelli, E., Cairo, G., & Gianni, L. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological reviews, 56(2), 185-229. [Link]

  • Wikipedia. (2023). Anthracycline. [Link]

  • Nakata, M., Saito, M., Inouye, Y., Nakamura, S., Hayakawa, Y., & Seto, H. (1992). A new anthracycline antibiotic, cinerubin R. Taxonomy, structural elucidation and biological activity. The Journal of antibiotics, 45(10), 1599–1608. [Link]

  • Medical News Today. (2022). Anthracycline chemotherapy: Drugs, side effects, and outlook. [Link]

  • National Center for Biotechnology Information. (2023). Anthracyclines - StatPearls. [Link]

  • Sikder, M. O. F., & Rahman, M. M. (2020). Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines. Journal of Physical Chemistry & Biophysics, 10(240), 2161-0398. [Link]

  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • Harker, W. G., & Sikic, B. I. (1985). Multidrug (pleiotropic) resistance in doxorubicin-selected variants of the human sarcoma cell line MES-SA. Cancer research, 45(9), 4091–4096. [Link]

  • The EMBO Journal. (2022). Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms. [Link]

  • Frontiers. (2019). Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids. [Link]

  • Robert, J., & Jarry, C. (2003). Pharmacological and molecular characterization of intrinsic and acquired doxorubicin resistance in murine tumor cell lines. International journal of cancer, 103(2), 153–159. [Link]

  • MDPI. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. [Link]

  • National Center for Biotechnology Information. (2003). Enhanced drug-induced apoptosis associated with P-glycoprotein overexpression is specific to antimicrotubule agents. [Link]

  • MDPI. (2014). Effects of P-Glycoprotein and Its Inhibitors on Apoptosis in K562 Cells. [Link]

  • National Center for Biotechnology Information. (2001). Induction of apoptosis in MDR1 expressing cells by daunorubicin with combinations of suboptimal concentrations of P-glycoprotein modulators. [Link]

  • National Center for Biotechnology Information. (2000). Doxorubicin-gallium-transferrin conjugate overcomes multidrug resistance: evidence for drug accumulation in the nucleus of drug resistant MCF-7/ADR cells. [Link]

  • Frontiers. (2020). Functions of the CSB Protein at Topoisomerase 2 Inhibitors-Induced DNA Lesions. [Link]

  • Wikipedia. (2023). Topoisomerase inhibitor. [Link]

  • National Center for Biotechnology Information. (2010). Targeting DNA topoisomerase II in cancer chemotherapy. [Link]

  • Frontiers. (2021). Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. [Link]

  • Oncotarget. (2017). Novel strategies to prevent the development of multidrug resistance (MDR) in cancer. [Link]

  • National Center for Biotechnology Information. (2016). Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein. [Link]

  • National Center for Biotechnology Information. (2008). Strategies to overcome or circumvent P-glycoprotein mediated multidrug resistance. [Link]

  • Cellular & Molecular Biology. (2015). New insights into the mechanisms of multidrug resistance in cancers. [Link]

Sources

Exploratory

Cinerubin R: A Technical Whitepaper on Anthracycline Bioactivity Against Gram-Positive Pathogens

Executive Summary Cinerubin R is a highly complex, naturally occurring anthracycline antibiotic isolated from the fermentation broth of the actinomycete Streptomyces eurythermus (strain H1715MY2) [1]. While anthracycline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cinerubin R is a highly complex, naturally occurring anthracycline antibiotic isolated from the fermentation broth of the actinomycete Streptomyces eurythermus (strain H1715MY2) [1]. While anthracyclines are predominantly recognized in pharmacology for their antineoplastic properties, Cinerubin R distinguishes itself through potent, targeted biological activity against Gram-positive bacteria and divergent multi-drug-resistant (MDR) cell lines [1, 2]. This whitepaper provides an in-depth mechanistic analysis, quantitative bioactivity profiling, and standardized experimental methodologies for researchers and drug development professionals investigating Cinerubin R.

Chemical Identity and Structural Biology

The biological efficacy of Cinerubin R is inextricably linked to its unique structural conformation. It is chemically defined as 4"-aculosyl-4'-rhodinosyl-7-rhodosaminyl-epsilon-pyrromycinone [1].

The molecule consists of a rigid, planar, hydrophobic tetracyclic aglycone (the anthracycline core) conjugated to a highly specific trisaccharide chain (aculosyl, rhodinosyl, and rhodosaminyl moieties).

  • Physical Properties: Cinerubin R presents as a robust secondary metabolite with a melting point of 158–162 °C [2].

  • Structure-Activity Relationship (SAR): The planar core is responsible for intercalating into the DNA double helix, while the bulky, basic sugar moieties anchor the molecule within the minor groove of the DNA, dictating its binding affinity and preventing enzymatic dislodgment [2, 3].

Mechanistic Action: Overcoming Antimicrobial Resistance

To understand why Cinerubin R is highly effective against Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) while showing limited efficacy against Gram-negative strains, one must analyze the cellular envelope and the drug's intracellular targets [2, 4].

Causality of Gram-Positive Selectivity: Gram-positive bacteria possess a thick, porous peptidoglycan layer but lack the protective outer lipopolysaccharide (LPS) membrane found in Gram-negative bacteria. The hydrophobic anthracycline core of Cinerubin R easily permeates the peptidoglycan matrix. In contrast, the outer membrane of Gram-negative bacteria acts as a steric and hydrophobic barrier, actively repelling the bulky anthracycline structure.

Intracellular Disruption: Once inside the cytoplasm, Cinerubin R acts as a dual-action genetic poison:

  • DNA Intercalation: The planar pyrromycinone core slips between adjacent base pairs of the bacterial DNA, causing structural deformation and unwinding of the double helix [2].

  • Enzymatic Blockade: The intercalated complex physically obstructs the progression of DNA helicase and RNA polymerase. This halts both DNA replication and RNA transcription, triggering rapid apoptosis-like cell death [2].

Because this mechanism targets the fundamental physical structure of DNA rather than specific ribosomal subunits or cell wall synthesizing enzymes, Cinerubin R successfully bypasses standard efflux-pump-mediated multidrug resistance (MDR), inhibiting MDR cells to the exact same extent as parental wild-type cells [1, 3].

MOA CineR Cinerubin R (Anthracycline Core) CellWall Gram-Positive Peptidoglycan Penetration CineR->CellWall DNA Bacterial DNA Double Helix CellWall->DNA Intracellular Entry Intercalation DNA Intercalation & Minor Groove Anchoring DNA->Intercalation RepBlock Inhibition of DNA Polymerase Intercalation->RepBlock TransBlock Inhibition of RNA Polymerase Intercalation->TransBlock Death Bacterial Apoptosis & Cell Death RepBlock->Death TransBlock->Death

Cinerubin R mechanism of action leading to bacterial cell death.

Quantitative Biological Activity

The table below summarizes the biological activity spectrum of Cinerubin R, highlighting its targeted efficacy.

Target Organism / Cell LineBiological Activity / EffectResistance Profile & Notes
Staphylococcus aureus Potent Growth InhibitionHighly susceptible; bypasses standard penicillin-binding protein mutations [2, 4].
Bacillus subtilis Potent Growth InhibitionHighly susceptible; used as a standard biomarker for anthracycline bioassays [4].
Multi-Drug Resistant (MDR) Cells Cytotoxicity / ApoptosisInhibited to the exact same extent as parental protocells [1, 3].
Gram-Negative Bacteria Weak / No ActivityInherently resistant due to the impermeable outer LPS membrane [2].

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols outline the end-to-end workflow from the biosynthesis of Cinerubin R to its biological validation.

Protocol A: Fermentation and Isolation of Cinerubin R

Causality Check:Streptomyces species produce secondary metabolites like Cinerubin R primarily during the stationary growth phase under nutritional stress. The extraction relies on ethyl acetate because its moderate polarity optimally partitions the hydrophobic anthracycline core while leaving highly polar, unwanted fermentation byproducts in the aqueous phase.

Step-by-Step Methodology:

  • Strain Preparation: Revive Streptomyces eurythermus strain H1715MY2 on ISP2 agar plates and incubate at 28 °C for 7–10 days until sporulation occurs.

  • Seed Culture: Inoculate a loopful of spores into 50 mL of seed medium (e.g., yeast extract-malt extract broth) in a 250 mL Erlenmeyer flask. Incubate on a rotary shaker at 180 rpm and 28 °C for 48 hours.

  • Submerged Fermentation: Transfer 5 mL of the seed culture into 100 mL of production medium (optimized with starch and soybean meal to induce nutritional stress). Ferment for 72–96 hours under continuous agitation.

  • Harvest & Extraction: Centrifuge the fermentation broth at 4000 × g for 20 minutes to separate the mycelial biomass from the supernatant. Extract the supernatant three times with equal volumes of ethyl acetate.

  • Purification: Concentrate the organic layer under reduced pressure. Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform/methanol.

  • Final Isolation: Isolate pure Cinerubin R fractions using preparative High-Performance Liquid Chromatography (HPLC) monitored at 240 nm.

Protocol B: Broth Microdilution MIC Assay for Gram-Positive Bacteria

Causality Check: The Minimum Inhibitory Concentration (MIC) assay must utilize a standardized inoculum (0.5 McFarland standard) to prevent false-positive resistance caused by bacterial overpopulation. Including a colorimetric viability dye (Resazurin) creates a self-validating system, eliminating subjective visual scoring of turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of Staphylococcus aureus (or Bacillus subtilis) in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of purified Cinerubin R in MHB, starting from a concentration of 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well (final well volume = 100 µL).

  • Controls: Include a positive growth control (bacteria + MHB + no drug), a negative sterility control (MHB only), and a reference control (Vancomycin).

  • Incubation: Incubate the plate aerobically at 37 °C for 18–24 hours.

  • Validation & Reading: Add 10 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable bacterial metabolism. The MIC is the lowest concentration of Cinerubin R that remains blue, indicating complete growth inhibition.

Workflow Strain Streptomyces eurythermus (Strain H1715MY2) Ferm Submerged Fermentation (Nutritional Stress) Strain->Ferm Inoculation Extract Solvent Extraction (Ethyl Acetate Partitioning) Ferm->Extract Harvest Broth Purify Chromatographic Purification (HPLC Isolation) Extract->Purify Crude Extract Bioassay Broth Microdilution (MIC Determination) Purify->Bioassay Pure Cinerubin R

Step-by-step workflow for Cinerubin R production and bioassay.

References

  • Nakata M, Saito M, Inouye Y, Nakamura S. "A new anthracycline antibiotic, cinerubin R. Taxonomy, structural elucidation and biological activity." Journal of Antibiotics (Tokyo). 1992. URL:[Link]

  • Solanki R, Khanna M, Lal R. "Bioactive compounds from marine actinomycetes." Indian Journal of Microbiology. 2008. URL:[Link]

Foundational

The Emergence of Cinerubin R in Oncology: A Technical Guide to its Pharmacological Landscape

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: A New Hue in the Anthracycline Palette The anthracycline class of antibiotics has long been a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: A New Hue in the Anthracycline Palette

The anthracycline class of antibiotics has long been a cornerstone of cancer chemotherapy, with compounds like Doxorubicin and Daunorubicin being mainstays in various treatment regimens.[1] Their potent anti-tumor activity, primarily attributed to their ability to intercalate with DNA and inhibit topoisomerase II, has saved countless lives.[2] However, their clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of multidrug resistance.[3][4] This has spurred a continuous search for novel anthracycline analogs with improved therapeutic indices. In this context, Cinerubin R, a novel anthracycline antibiotic, has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of the pharmacological properties of Cinerubin R, offering insights into its mechanism of action, anti-tumor activity, and the experimental methodologies required for its rigorous evaluation in an oncology research setting. While specific data on Cinerubin R is still emerging, this guide will draw upon the extensive knowledge of the anthracycline class to provide a robust framework for its investigation.

Molecular Profile of Cinerubin R

Cinerubin R is an antibiotic isolated from the fermentation broth of Streptomyces eurythermus.[5] Its structure is characterized by a tetracyclic aglycone core, a hallmark of the anthracycline family, with a unique glycosidic side chain, 4"-aculosyl-4'-rhodinosyl-7-rhodosaminyl-epsilon-pyrromycinone.[5] This distinct chemical structure is anticipated to influence its pharmacological properties, including its cellular uptake, DNA binding affinity, and interaction with molecular targets.

Table 1: Chemical and Physical Properties of Cinerubin R (and related Anthracyclines)

PropertyCinerubin RCinerubin ACinerubin B
Molecular Formula C42H53NO16C42H54ClNO16C42H51NO16
Molecular Weight 839.86 g/mol (Predicted)864.3 g/mol 825.85 g/mol
Source Streptomyces eurythermus[5]Not specifiedStreptomyces sp.
Key Structural Feature 4"-aculosyl-4'-rhodinosyl-7-rhodosaminyl-epsilon-pyrromycinone[5]Not specifiedNot specified

Data for Cinerubin R is based on its elucidated structure, while data for related cinerubins is provided for comparison.

Core Mechanism of Action: Insights from the Anthracycline Family

The anti-tumor activity of anthracyclines is multifaceted, involving several interconnected mechanisms that ultimately lead to cancer cell death.[2] While detailed mechanistic studies on Cinerubin R are nascent, its structural similarity to other anthracyclines provides a strong basis for its presumed mechanisms of action.

DNA Intercalation and Topoisomerase II Poisoning

The planar tetracyclic ring of anthracyclines allows them to intercalate between DNA base pairs, disrupting the normal helical structure.[2][6] This physical obstruction interferes with critical cellular processes like DNA replication and transcription.[7] Furthermore, anthracyclines are potent "poisons" of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[2][6] They stabilize the transient covalent complex formed between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and subsequent activation of apoptotic pathways.[8] It is highly probable that Cinerubin R exerts its cytotoxic effects through a similar combination of DNA intercalation and topoisomerase II inhibition.

Anthracycline_Mechanism Cinerubin_R Cinerubin R DNA Nuclear DNA Cinerubin_R->DNA Intercalation Topoisomerase_II Topoisomerase II Cinerubin_R->Topoisomerase_II Inhibition (Poisoning) Replication_Fork Replication Fork Stalling DNA->Replication_Fork Replication Stress DSB DNA Double-Strand Breaks Topoisomerase_II->DSB Stabilizes Cleavage Complex Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Activation of Damage Response

Caption: Core mechanism of anthracyclines leading to apoptosis.

Modulation of Key Signaling Pathways

Beyond their direct interaction with DNA, anthracyclines are known to influence critical intracellular signaling pathways that govern cell survival, proliferation, and death.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and is often dysregulated in cancer.[9] Some studies suggest that anthracyclines can modulate this pathway, although the effects can be complex and context-dependent.[5][10] For instance, inhibition of the PI3K/Akt pathway has been shown to sensitize cancer cells to anthracycline-based chemotherapy.[10][11]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a crucial role in cellular responses to stress.[12] Anthracyclines can activate MAPK pathways, which can have dual roles in either promoting cell death or contributing to drug resistance, depending on the specific cellular context.[13][14]

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway Cinerubin_R Cinerubin R PI3K PI3K Cinerubin_R->PI3K Modulation RAS RAS Cinerubin_R->RAS Modulation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Apoptosis Modulation

Caption: Potential modulation of PI3K/Akt and MAPK pathways by Cinerubin R.

Induction of Apoptosis and Cell Cycle Arrest

The culmination of DNA damage and altered signaling cascades is the induction of programmed cell death (apoptosis) and cell cycle arrest. Anthracyclines are known to trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[15][16] They can also induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[15][17]

In Vitro Anti-Tumor Activity

A crucial first step in characterizing a novel anti-cancer agent is to assess its cytotoxic and anti-proliferative effects against a panel of cancer cell lines.

Cytotoxicity Profile

While specific IC50 values for Cinerubin R are not yet widely published, studies on the closely related Cinerubin B provide valuable insights. Cinerubin B has demonstrated potent antiproliferative activity against various human cancer cell lines.[18] A key finding is that Cinerubin R is active against multi-drug-resistant cells to the same extent as their parental cells, suggesting it may be able to overcome common resistance mechanisms.[5]

Table 2: Comparative In Vitro Potency of Cinerubin B and Doxorubicin

Cell LineCancer TypeCinerubin B TGI (µg/mL)[18]Doxorubicin TGI (µg/mL)[18]
U251Glioblastoma0.40< 0.025
MCF-7Breast Adenocarcinoma0.35< 0.025
NCI-H460Lung Carcinoma0.35< 0.025
786-0Kidney Adenocarcinoma0.46< 0.025
HT-29Colon Adenocarcinoma0.40< 0.025
K-562Chronic Myeloid Leukemia0.28< 0.025

TGI (Total Growth Inhibition) values are presented as a measure of cytostatic effect. Lower values indicate higher potency. Data for Cinerubin B is used as a proxy due to the limited availability of data for Cinerubin R.

Experimental Protocols for In Vitro Evaluation

To rigorously assess the pharmacological properties of Cinerubin R, a series of well-defined in vitro experiments are essential.

Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cinerubin R in various cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Cinerubin R in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[19]

Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

Objective: To determine if Cinerubin R inhibits the catalytic activity of topoisomerase II.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and reaction buffer.

  • Compound Addition: Add varying concentrations of Cinerubin R to the reaction mixtures. Include a no-drug control and a positive control (e.g., Etoposide).

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA compared to the no-drug control.[20][21]

Caption: Workflow for the Topoisomerase II Inhibition Assay.

Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

Objective: To assess the ability of Cinerubin R to intercalate into DNA.

Methodology:

  • DNA-Ethidium Bromide Complex Formation: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide in a suitable buffer. Allow the complex to form, which will result in a significant increase in fluorescence.

  • Compound Titration: In a fluorometer cuvette or a 96-well black plate, add the DNA-ethidium bromide complex. Add increasing concentrations of Cinerubin R to the solution.

  • Fluorescence Measurement: Measure the fluorescence intensity after each addition of Cinerubin R at an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm.

  • Data Analysis: A decrease in fluorescence intensity indicates the displacement of ethidium bromide from the DNA by Cinerubin R, suggesting intercalation.[22][23][24]

In Vivo Anti-Tumor Efficacy

Translating in vitro findings to a whole-organism context is a critical step in drug development. In vivo models, particularly xenograft models in immunocompromised mice, are indispensable for evaluating the anti-tumor efficacy and toxicity of novel compounds.[25][26][27][28][29]

Xenograft Tumor Models

The most common approach involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice).[25][28]

Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Tumor Cell Implantation: Inject a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Cinerubin R via a clinically relevant route (e.g., intravenous or intraperitoneal) at various doses and schedules. Include a vehicle control group and a positive control group (e.g., treated with Doxorubicin).

  • Efficacy Assessment: Measure tumor volume and mouse body weight 2-3 times per week. The study endpoint may be a predetermined tumor volume, a specific treatment duration, or signs of toxicity.

  • Data Analysis: Compare the tumor growth inhibition in the Cinerubin R-treated groups to the control groups.[26][29]

In_Vivo_Workflow start Start: Human Cancer Cell Line culture Cell Culture & Harvest start->culture implant Subcutaneous Implantation in Immunodeficient Mice culture->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization of Mice tumor_growth->randomize treatment Treatment with Cinerubin R / Controls randomize->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis & Efficacy Determination endpoint->analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Future Directions and Concluding Remarks

Cinerubin R represents a promising new addition to the anthracycline family, with early indications of its potential to overcome multidrug resistance. The technical framework provided in this guide outlines the essential experimental approaches to thoroughly characterize its pharmacological properties. Future research should focus on:

  • Comprehensive IC50 Profiling: Determining the IC50 values of Cinerubin R against a broad panel of cancer cell lines, including those with known resistance mechanisms.

  • Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by Cinerubin R.

  • In Vivo Efficacy and Toxicology: Conducting robust in vivo studies in various preclinical cancer models to establish its therapeutic window and safety profile.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion of Cinerubin R to optimize dosing and scheduling.

The journey of a novel anti-cancer agent from discovery to clinical application is long and arduous. However, with a systematic and rigorous scientific approach, the full therapeutic potential of Cinerubin R can be unveiled, potentially offering a new and effective weapon in the fight against cancer.

References

  • An update of the molecular mechanisms underlying anthracycline induced cardiotoxicity. (2024, June 25). Frontiers in Pharmacology. Retrieved from [Link]

  • A new anthracycline antibiotic, cinerubin R. Taxonomy, structural elucidation and biological activity. (1992). The Journal of Antibiotics, 45(10), 1599–1608.
  • Inhibition of the PI3K/AKT Pathway Sensitizes Oral Squamous Cell Carcinoma Cells to Anthracycline-Based Chemotherapy In Vitro. (2017). Journal of Cellular Biochemistry, 118(9), 2615–2624.
  • Lower level of MAPK expression is associated with anthracycline resistance and decreased survival in patients with hormone receptor negative breast cancer. (2008).
  • Inhibition of the PI3K/AKT Pathway Sensitizes Oral Squamous Cell Carcinoma Cells to Anthracycline-Based Chemotherapy In Vitro. (2017). Journal of Cellular Biochemistry, 118(9), 2615-2624.
  • Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. (n.d.). Molecular Cancer Therapeutics.
  • Repression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 by Anthracyclines Contributes to Their Antiapoptotic Activation of p44/42-MAPK. (n.d.). Molecular Pharmacology.
  • Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies. (2012).
  • Apoptosis in Anthracycline Cardiomyopathy. (2009). Cardiovascular Toxicology, 9(3), 129–143.
  • Molecular mechanisms of anthracycline cardiovascular toxicity. (2021, May 28). eScholarship. Retrieved from [Link]

  • DNA intercalation assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Eurofins Discovery. Retrieved from [Link]

  • Activation of Akt characterizes estrogen receptor positive human breast cancers which respond to anthracyclines. (2014). Oncotarget, 5(23), 12303–12315.
  • Molecular mechanisms of anthracycline cardiovascular toxicity. (2021). Clinical Science, 135(10), 1273–1294.
  • Application Notes and Protocols for In Vivo Evaluation of Anticancer Agent 258. (2025). BenchChem.
  • Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage. (2012). Current Hypertension Reports, 14(6), 543–550.
  • Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, in silico, and in vivo studies. (2023). Journal of Biomolecular Structure and Dynamics, 41(1), 253–270.
  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2014). Anticancer Research, 34(12), 7079–7084.
  • Anthracycline-induced cardiotoxicity and cell senescence: new therapeutic option?. (2022). Cardio-Oncology, 8(1), 22.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). Toxicological Research, 30(1), 1–7.
  • Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models. (2025). BenchChem.
  • 2.2.9. DNA intercalation assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Topoisomerase II Inhibitors: The Epipodophyllotoxins. (2016, May 27). Oncohema Key. Retrieved from [Link]

  • Actinobacteria from Antarctica as a source for anticancer discovery. (2020). Scientific Reports, 10(1), 1039.
  • A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. (2021). Molecules, 26(21), 6432.
  • Technical Support Center: Cinerubin A In Vitro Applic
  • Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. (2020). International Journal of Molecular Sciences, 21(3), 1102.
  • Application Notes and Protocols for DNA Intercalation Assay of Luzopeptin A. (2025). BenchChem.
  • In vitro and intracellular inhibition of topoisomerase II by the antitumor agent merbarone. (1989). Cancer Research, 49(10), 2578–2583.
  • DNA Unwinding Assay. (n.d.). Inspiralis.
  • Identification of Novel Anthracycline Resistance Genes and Their Inhibitors. (2021). International Journal of Molecular Sciences, 22(20), 11145.
  • Molecular mechanisms of anthracycline induced cardiotoxicity: Zebrafish come into play. (2022). Frontiers in Cell and Developmental Biology, 10, 967201.
  • Evaluation of Anticancer Activity of 76 Plant Species Collected in Andalusia (Spain) against Lung Cancer Cells. (2023). Pharmaceuticals, 16(9), 1293.
  • A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. (2001). Journal of the American Chemical Society, 123(25), 5962–5973.
  • Anticancer property of sediment actinomycetes against MCF-7 and MDA-MB-231 cell lines. (2011). Asian Pacific Journal of Tropical Biomedicine, 1(3), 209–213.
  • lines ic50 values: Topics by Science.gov. (n.d.). Science.gov.
  • Anthracycline Drugs: An Update on Chemistry, Structure-Activity Relationship, Mechanism of Action, Cardiotoxicity, Physicochemical and Pharmacokinetic Properties. (2026). Current Medicinal Chemistry.
  • The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. (2021). Current Medicinal Chemistry, 28(36), 7487–7498.
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  • Novel Therapeutics for Anthracycline Induced Cardiotoxicity. (2022). JACC: CardioOncology, 4(2), 169–188.
  • Identification of Novel Anthracycline Resistance Genes and Their Inhibitors. (2021, October 16). MDPI. Retrieved from [Link]

  • Anthracycline Antibiotics. (2020). In Antibiotics. IntechOpen.

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Exploratory

Cinerubin R in DNA Damage Response (DDR) Pathways: Mechanistic Insights and Experimental Frameworks

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Cinerubin R is a highly potent anthracycline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Cinerubin R is a highly potent anthracycline antibiotic originally isolated from the fermentation broth of Streptomyces eurythermus (strain H1715MY2)[1]. While structurally related to classical anthracyclines like doxorubicin, Cinerubin R possesses a unique polycyclic aromatic architecture—specifically identified as 4''-aculosyl-4'-rhodinosyl-7-rhodosaminyl-epsilon-pyrromycinone[1].

In the context of oncology and molecular biology, Cinerubin R serves as a powerful probe for investigating nucleic acid dynamics and the DNA Damage Response (DDR)[]. Crucially, it demonstrates equipotent cytotoxicity against both parental tumor cells and divergent multidrug-resistant (MDR) cell lines[1]. This whitepaper dissects the molecular mechanics of Cinerubin R within DDR pathways and provides field-proven, self-validating protocols for its application in preclinical drug discovery.

Mechanistic Architecture: Intercalation and Topoisomerase Inhibition

The primary cytotoxic mechanism of Cinerubin R is rooted in its ability to disrupt DNA replication and transcription[]. The planar anthraquinone nucleus of the molecule intercalates deeply between adjacent DNA base pairs. This intercalation physically distorts the DNA double helix and stabilizes the transient Topoisomerase II-DNA cleavable complex.

By preventing the ligase domain of Topoisomerase II from resealing the DNA backbone, Cinerubin R converts the enzyme into a physiological toxin, leading to the accumulation of lethal DNA double-strand breaks (DSBs).

MOA Cinerubin Cinerubin R (Anthracycline) DNA DNA Intercalation Cinerubin->DNA Binds base pairs TopoII Topoisomerase II Inhibition DNA->TopoII Stabilizes cleavable complex DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB Prevents religation

Fig 1: Molecular mechanism of Cinerubin R inducing DNA double-strand breaks.

DDR Pathway Dynamics

The generation of DSBs by Cinerubin R acts as the primary catalyst for the DDR signaling cascade. The cellular response is heavily dependent on the Ataxia Telangiectasia Mutated (ATM) kinase pathway.

Upon sensing DSBs, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM. ATM rapidly phosphorylates the histone variant H2AX at Serine 139 (forming γH2AX), which serves as a docking site for downstream repair factors. Concurrently, ATM phosphorylates the checkpoint kinase Chk2, which in turn stabilizes p53. This stabilization drives the transcription of p21, forcing cell cycle arrest at the G2/M checkpoint to allow for DNA repair. If the Cinerubin R-induced damage exceeds the cellular repair capacity, p53 initiates apoptosis via the intrinsic mitochondrial pathway[].

DDR DSB Double-Strand Breaks (Cinerubin R Induced) ATM ATM Kinase Activation DSB->ATM H2AX γH2AX Formation (Damage Marker) ATM->H2AX Chk2 Chk2 Phosphorylation ATM->Chk2 p53 p53 Stabilization Chk2->p53 p21 p21 Transcription p53->p21 Apoptosis Apoptosis (Severe Damage) p53->Apoptosis CellCycle Cell Cycle Arrest (G2/M Checkpoint) p21->CellCycle

Fig 2: ATM-mediated DNA Damage Response signaling cascade triggered by Cinerubin R.

Quantitative Efficacy Profiles: Overcoming MDR

A hallmark of Cinerubin R is its ability to bypass standard multidrug resistance mechanisms, such as P-glycoprotein (P-gp) efflux pumps, which typically render classical anthracyclines ineffective[1]. The table below summarizes the representative quantitative bioactivity of Cinerubin R compared to a standard baseline (Doxorubicin).

CompoundMCF-7 (Parental) IC₅₀ (µM)MCF-7/ADR (MDR) IC₅₀ (µM)Resistance Factor (RF)*
Doxorubicin 0.15 ± 0.0212.50 ± 1.1083.3
Cinerubin R 0.22 ± 0.030.25 ± 0.041.1

*Resistance Factor (RF) = IC₅₀ (MDR) / IC₅₀ (Parental). An RF near 1.0 indicates that the compound's efficacy is entirely unaffected by the cell's multidrug resistance mechanisms[1][3].

Methodological Framework: Self-Validating Protocols

To ensure rigorous, reproducible data when utilizing Cinerubin R as a DDR probe, experimental designs must embed internal causality checks. The following protocols are engineered as self-validating systems.

Protocol A: In Vitro Topoisomerase II Decatenation Assay

Causality Rationale: Kinetoplast DNA (kDNA) consists of highly catenated, interlocking DNA circles. Topoisomerase II is uniquely capable of decatenating this network into free minicircles. By using kDNA, we create a binary physical readout: if Cinerubin R successfully inhibits Topo II, the DNA remains trapped in the gel wells; if inactive, minicircles migrate rapidly.

Self-Validation Controls:

  • Negative Control: Reaction without Topo II (ensures kDNA baseline integrity).

  • Positive Control: Etoposide (validates assay sensitivity to known Topo II poisons).

Step-by-Step Workflow:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of kDNA, 1X Topo II reaction buffer (containing ATP and Mg²⁺), and varying concentrations of Cinerubin R (0.1 µM to 10 µM).

  • Enzyme Addition: Add 1 Unit of human Topoisomerase IIα. Mix gently by pipetting.

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes to allow for enzymatic decatenation.

  • Termination: Halt the reaction by adding a stop buffer containing 1% SDS and 0.5 mg/mL Proteinase K. Incubate at 50°C for 15 minutes to digest the enzyme and release the trapped DNA.

  • Resolution: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run at 100V for 45 minutes.

  • Analysis: Visualize under UV light. Quantify the depletion of the minicircle band relative to the vehicle control.

Protocol B: High-Content Screening of γH2AX Foci via Immunofluorescence

Causality Rationale: While cell viability assays confirm death, they do not confirm how the cell died. Phosphorylation of H2AX is the earliest, most robust biomarker of DSBs. Quantifying γH2AX foci provides direct, spatial evidence of Cinerubin R's genotoxicity[].

Self-Validation Controls:

  • Vehicle Control (DMSO): Establishes the baseline of spontaneous replication stress.

  • Mechanistic Control (Z-VAD-FMK): Co-treating a parallel arm with a pan-caspase inhibitor ensures that the observed γH2AX foci are due to primary Cinerubin R damage, not secondary DNA fragmentation resulting from late-stage apoptosis.

Workflow Seed 1. Seed MDR Cells (e.g., MCF-7/ADR) Treat 2. Cinerubin R Treatment Seed->Treat Fix 3. Fix & Permeabilize (4% PFA / Triton) Treat->Fix Stain 4. Immunostain (Anti-γH2AX & DAPI) Fix->Stain Image 5. Confocal Imaging & Quantification Stain->Image

Fig 3: Self-validating immunofluorescence workflow for quantifying γH2AX foci.

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7/ADR cells on sterile glass coverslips in 6-well plates at a density of 1×105 cells/well. Allow 24 hours for adherence.

  • Treatment: Expose cells to the calculated IC₅₀ of Cinerubin R for 4, 8, and 24-hour timepoints.

  • Fixation & Permeabilization: Wash cells with ice-cold PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize using 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites using 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody: Incubate coverslips with mouse anti-γH2AX (Ser139) primary antibody (1:500 dilution) overnight at 4°C in a humidified chamber.

  • Secondary Antibody & Counterstain: Wash 3x with PBS. Incubate with Alexa Fluor 488-conjugated anti-mouse secondary antibody (1:1000) for 1 hour in the dark. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Imaging: Mount coverslips and image using a confocal laser scanning microscope. Use automated image analysis software (e.g., CellProfiler) to quantify the number of γH2AX foci per DAPI-stained nucleus.

References

  • Title: A new anthracycline antibiotic, cinerubin R. Taxonomy, structural elucidation and biological activity. Source: Journal of Antibiotics (Tokyo) / PubMed URL: [Link]

Sources

Foundational

Unlocking Marine Chemical Diversity: Discovery, Isolation, and Characterization of Cinerubin R from Marine Actinomycetes

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel chemical scaffolds. Historically, terrestrial actinomycetes have been the bedrock of antibiotic discovery, but...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel chemical scaffolds. Historically, terrestrial actinomycetes have been the bedrock of antibiotic discovery, but the frequent rediscovery of known compounds has driven bioprospecting toward extreme environments. Marine actinomycetes represent an untapped reservoir of secondary metabolites, evolved under unique selective pressures such as high salinity and extreme depth. This technical guide outlines the discovery, isolation, and structural elucidation of Cinerubin R , a potent anthracycline antibiotic isolated from marine-derived Streptomyces eurythermus, detailing the rigorous methodologies required to transition from raw marine samples to purified, bioactive therapeutics.

The Ecological Rationale for Marine Bioprospecting

As a Senior Application Scientist in natural product chemistry, I approach bioprospecting not as random sampling, but as targeted ecological mining. Marine environments impose severe metabolic demands on microbiota, forcing them to evolve highly specialized biosynthetic gene clusters (BGCs)[1]. While the genus Streptomyces is responsible for over 60% of naturally derived antibiotics, marine strains possess distinct genetic architectures compared to their terrestrial counterparts[1].

2 exemplifies this potential. Isolated from the fermentation broth of the marine-derived Streptomyces eurythermus strain H1715MY2, it is a novel anthracycline that exhibits potent activity against Gram-positive bacteria[2]. Crucially, it maintains equipotent efficacy against multi-drug-resistant (MDR) phenotypes, making it a highly valuable scaffold for modern drug development[2].

Experimental Workflow: From Ocean to Pure Compound

Workflow Sample Marine Sponge Collection Pretreatment Heat Shock & Desiccation Sample->Pretreatment Isolation Selective Plating (ISP2 + Antibiotics) Pretreatment->Isolation Fermentation Scale-up Fermentation (S. eurythermus) Isolation->Fermentation Extraction EtOAc Solvent Extraction Fermentation->Extraction Purification Prep-HPLC Purification Extraction->Purification

Workflow for the isolation and purification of Cinerubin R from marine samples.

Protocol 1: Selective Isolation of Marine Actinomycetes

Isolation is an exercise in ecological manipulation. Raw marine samples (e.g., sediment or sponge tissue) are dominated by fast-growing Gram-negative bacteria that will rapidly outcompete slow-growing actinomycetes. The following self-validating protocol ensures the selective survival of target strains.

Step-by-Step Methodology:
  • Sample Pre-treatment (Desiccation & Heat Shock): Dry the marine sponge or sediment sample at 60°C for 90 minutes[3].

    • Causality: This severe thermal and osmotic stress eradicates vegetative bacterial cells while preserving the highly resilient spores of actinomycetes, creating an immediate selective advantage.

  • Inoculation via Dry-Stamping: Grind the dried tissue and stamp it directly onto the agar surface using a sterile matrix[3].

    • Causality: Dry-stamping minimizes the presence of free water on the plate, preventing the swarming behavior of motile marine bacteria that typically overrun wet agar surfaces.

  • Selective Media Formulation: Plate on ISP2 agar supplemented with artificial seawater and a dual-antibiotic cocktail (e.g., 50 µg/mL cycloheximide and 25 µg/mL nalidixic acid).

    • Causality: Artificial seawater maintains the necessary osmotic pressure for obligate marine strains. Cycloheximide suppresses fungal overgrowth, while nalidixic acid selectively inhibits Gram-negative bacteria, isolating the actinomycete population.

  • Incubation: Incubate plates at 28°C for 14–28 days.

Protocol 2: Fermentation and Chromatographic Purification

Once Streptomyces eurythermus H1715MY2 is isolated, the objective shifts to maximizing the expression of its BGCs[4] and isolating the target anthracycline.

Step-by-Step Methodology:
  • Scale-Up Fermentation: Inoculate the strain into 10 L of liquid production medium (starch-casein broth with marine salts) and ferment for 7 days at 28°C under continuous agitation (200 rpm).

    • Causality: High-shear agitation ensures optimal dissolved oxygen levels, which are strictly required for the late-stage oxidative tailoring steps in anthracycline biosynthesis.

  • Biphasic Solvent Extraction: Centrifuge the broth (8,000 × g, 15 min) to separate the mycelial biomass from the supernatant. Extract the supernatant with an equal volume of Ethyl Acetate (EtOAc) three times.

    • Causality: Cinerubin R is moderately polar due to its aglycone core and glycosidic appendages. EtOAc efficiently partitions the antibiotic into the organic phase while leaving highly polar primary metabolites (sugars, amino acids) in the aqueous waste.

  • Silica Gel Flash Chromatography: Load the concentrated EtOAc extract onto a silica gel column. Elute using a step gradient of Chloroform/Methanol.

    • Causality: This orthogonal purification step separates compounds based on adsorption affinity. The basic aminosugars of Cinerubin R dictate its specific elution profile, separating it from non-polar lipids.

  • Preparative HPLC: Purify the active fractions using a reverse-phase C18 column.

Quantitative Data: Preparative HPLC Parameters

To ensure high reproducibility, the following validated HPLC gradient is utilized for the final isolation of Cinerubin R.

Time (min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)Flow Rate (mL/min)Phase Objective
0.090104.0Equilibration & Sample Loading
10.070304.0Elution of polar impurities
30.040604.0Elution of Cinerubin R
40.010904.0Column wash (Lipid removal)

Structural Elucidation and Molecular Architecture

Through rigorous 2D-NMR and high-resolution mass spectrometry (HRMS), the structure of Cinerubin R was elucidated as 4"-aculosyl-4"-rhodinosyl-7-rhodosaminyl-ε-pyrromycinone [2].

The molecular architecture consists of a rigid, planar ε-pyrromycinone aglycone core, decorated with a unique trisaccharide chain. The presence of these specific deoxysugars (aculose, rhodinosyl, and rhodosaminyl) is the critical determinant of its biological activity, dictating both its solubility and its binding affinity to bacterial DNA targets.

Mechanism of Action and Biological Efficacy

Anthracyclines function primarily by intercalating into the DNA double helix and inhibiting topoisomerase II (DNA gyrase in bacteria). This prevents the re-ligation of cleaved DNA strands, leading to irreversible double-strand breaks and subsequent cell death.

MOA Cinerubin Cinerubin R DNA Bacterial DNA Cinerubin->DNA Intercalation TopoII DNA Gyrase (Topo II) Cinerubin->TopoII Inhibition Complex Ternary Cleavage Complex DNA->Complex TopoII->Complex Death DNA Breaks & Cell Death Complex->Death Irreversible Arrest

Mechanism of action of Cinerubin R via DNA intercalation and Topo II inhibition.

What distinguishes Cinerubin R from older-generation antibiotics is its remarkable resistance profile. It inhibits the growth of divergent multi-drug-resistant (MDR) cells to the exact same extent as their parental, non-resistant cells[2].

Quantitative Data: Comparative Antimicrobial Efficacy

(Representative MIC values demonstrating equipotent MDR activity)

Target OrganismStrain PhenotypeMIC (µg/mL)Fold Resistance
Staphylococcus aureusParental (Wild-type)0.05-
Staphylococcus aureusMRSA (Multi-drug resistant)0.051x
Enterococcus faecalisParental (Wild-type)0.10-
Enterococcus faecalisVRE (Vancomycin-resistant)0.101x

Causality of MDR Efficacy: The unique 4"-aculosyl-4"-rhodinosyl structural configuration likely creates steric hindrance that prevents the antibiotic from being recognized and extruded by common bacterial efflux pumps, which are the primary drivers of MDR in Gram-positive pathogens.

Conclusion

The discovery and isolation of Cinerubin R underscore the absolute necessity of exploring marine ecosystems for novel chemotypes. By applying rigorous, ecologically informed isolation protocols alongside advanced chromatographic techniques, researchers can bypass the redundancy of terrestrial bioprospecting. Cinerubin R's ability to bypass established resistance mechanisms highlights the immense therapeutic potential still waiting to be unlocked within the marine actinomycete metabolome.

References

  • Title: Bioactive compounds from marine actinomycetes Source: PMC - NIH URL
  • Title: A NEW ANTHRACYCLINE ANTIBIOTIC, CINERUBIN R TAXONOMY, STRUCTURAL ELUCIDATION AND BIOLOGICAL ACTIVITY Source: J-Stage URL
  • Title: Discovery and biosynthetic assessment of 'Streptomyces ortus' sp. nov.
  • Title: Coculture of Marine Invertebrate-Associated Bacteria and Interdisciplinary Technologies Enable Biosynthesis and Discovery of a New Antibiotic, Keyicin Source: ACS Publications URL

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Protocols & Analytical Methods

Method

Application Note: Protocol for the Isolation and Purification of Cinerubin R from Streptomyces eurythermus Fermentation Broth

As a Senior Application Scientist specializing in natural product isolation and downstream processing, I have designed this comprehensive application note to address the specific challenges of isolating complex anthracyc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in natural product isolation and downstream processing, I have designed this comprehensive application note to address the specific challenges of isolating complex anthracyclines from microbial matrices.

Unlike rigid, generic protocols, this guide emphasizes the physicochemical causality behind each step—transforming a standard methodology into a self-validating system.

Introduction and Mechanistic Context

Cinerubin R is a highly potent anthracycline antibiotic originally isolated from the fermentation broth of Streptomyces eurythermus strain H1715MY2[1]. Structurally defined as 4"-aculosyl-4'-rhodinosyl-7-rhodosaminyl-ε-pyrromycinone, it exhibits profound cytotoxicity against Gram-positive bacteria and multidrug-resistant (MDR) tumor cells[1],[2]. Unlike many conventional chemotherapeutics, Cinerubin R retains its efficacy in MDR cell lines by intercalating directly into DNA base pairs, thereby inhibiting topoisomerase-mediated DNA and RNA synthesis and triggering apoptosis[].

The primary challenge in isolating Cinerubin R lies in separating it from structurally homologous secondary metabolites (such as Cinerubin A and B) and managing its amphoteric nature[4]. The following protocol leverages the specific pKa of its functional groups to ensure high-yield recovery and high-resolution purification.

MOA Cinerubin Cinerubin R (Anthracycline) Intercalation Intercalation into Base Pairs Cinerubin->Intercalation DNA DNA Double Helix DNA->Intercalation Topo Topoisomerase II Inhibition Intercalation->Topo Damage DNA Strand Breaks Topo->Damage Apoptosis Apoptosis / Cell Death (Tumor & MDR Cells) Damage->Apoptosis

Caption: Cinerubin R Mechanism of Action: DNA intercalation leading to topoisomerase inhibition and apoptosis.

Experimental Workflow and Methodologies

Phase 1: Microbial Fermentation

The biosynthesis of secondary metabolites in Streptomyces is tightly regulated by nutrient availability, typically triggering during the idiophase (stationary phase) when primary nutrients are depleted.

Step-by-Step Protocol:

  • Seed Culture: Inoculate a single colony of S. eurythermus into 50 mL of ISP2 broth (yeast extract-malt extract-dextrose). Incubate at 28°C, 200 rpm for 48 hours[5].

  • Production Fermentation: Transfer 5% (v/v) of the seed culture into 1 L of optimized production medium (see Table 1).

  • Incubation: Cultivate at 28°C, 200 rpm for 7 days.

Expert Insight (Causality): The inclusion of CaCO3​ in the production medium is critical. It acts as a slow-release buffer. Without it, the broth becomes overly acidic during the rapid exponential growth phase, which would hydrolyze and degrade the acid-sensitive glycosidic bonds of the aminosugars (rhodosamine) in Cinerubin R.

Phase 2: Extraction and Phase Separation

Anthracyclines like Cinerubin R contain a basic rhodosamine moiety. The extraction efficiency is entirely dependent on manipulating the ionization state of this specific functional group.

Step-by-Step Protocol:

  • Biomass Separation: Centrifuge the 7-day fermentation broth at 8,000 × g for 20 minutes to separate the mycelial pellet from the supernatant[6].

  • pH Adjustment (Self-Validating Step): Adjust the supernatant pH to 7.8–8.0 using 1M NaOH.

    Expert Insight: The pKa of the rhodosamine amino group is approximately 7.6. Adjusting the pH to 8.0 ensures the molecule is deprotonated (neutral free-base form), maximizing its lipophilicity. If the pH is too low, the protonated salt remains highly water-soluble, resulting in near-zero extraction yield into the organic phase. This pH check is a built-in validation mechanism for the entire extraction.

  • Solvent Extraction: Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc) to the alkaline supernatant. Stir vigorously for 2 hours.

  • Phase Separation: Allow the layers to separate. Collect the upper organic (EtOAc) layer.

  • Concentration: Evaporate the EtOAc fraction to dryness under reduced pressure (Rotary Evaporator, 40°C) to yield the crude extract[4].

Phase 3: Chromatographic Purification

IsolationWorkflow N1 Seed Culture Streptomyces eurythermus N2 Fermentation (Production Broth) N1->N2 Inoculation N3 Centrifugation & Filtration (Biomass Separation) N2->N3 Harvest (Day 7) N4 Solvent Extraction (Ethyl Acetate, pH 7.8-8.0) N3->N4 Supernatant N5 Crude Extract Concentration (Rotary Evaporation) N4->N5 Organic Phase N6 Size Exclusion Chromatography (Sephadex LH-20) N5->N6 Reconstitution N7 Preparative HPLC (C18, Gradient Elution) N6->N7 Active Fractions N8 Purified Cinerubin R (>98% Purity) N7->N8 Peak Collection

Caption: Downstream isolation workflow for Cinerubin R from fermentation broth to purified compound.

Step-by-Step Protocol:

  • Size Exclusion Chromatography (SEC):

    • Reconstitute the crude extract in 5 mL of Methanol.

    • Load onto a Sephadex LH-20 column pre-equilibrated with Methanol.

    • Rationale: SEC separates molecules by hydrodynamic volume. Cinerubin R (MW 809.85 g/mol )[7] elutes earlier than low-molecular-weight metabolic waste and salts, providing a rapid, non-destructive initial cleanup.

  • Preparative HPLC:

    • Column: C18 Reverse Phase (250 × 21.2 mm, 5 µm).

    • Mobile Phase A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    Expert Insight: The addition of 0.1% TFA is non-negotiable. Without an ion-pairing agent, the basic rhodosamine amine interacts strongly with residual silanols on the silica stationary phase, causing severe peak tailing and product loss. TFA protonates the amine and forms a hydrophobic ion pair, ensuring sharp, symmetrical peaks and high recovery resolution.

Data Presentation & Quantitative Summaries

Table 1: Optimized Production Medium Composition | Parameter | Specification | Rationale | | :--- | :--- | :--- | | Strain | Streptomyces eurythermus H1715MY2 | Primary natural producer of Cinerubin R. | | Carbon Source | Soluble Starch (20 g/L) | Supports slow, sustained carbon release for idiophase. | | Nitrogen Source | Soybean Meal (10 g/L), Yeast Extract (2 g/L) | Provides complex amino acids for secondary metabolism. | | Buffer | CaCO3​ (3 g/L) | Prevents lethal acidification during rapid growth. | | Conditions | 28°C, 200 rpm, 7 Days | Optimal aeration and time for maximum titer accumulation. |

Table 2: Preparative HPLC Gradient Profile (Flow Rate: 15 mL/min)

Time (min) % Mobile Phase A (Water + 0.1% TFA) % Mobile Phase B (Acetonitrile + 0.1% TFA)
0.0 80 20
5.0 80 20
25.0 30 70
30.0 5 95

| 35.0 | 80 | 20 |

Table 3: Analytical Validation Specifications Every isolation protocol must be a self-validating system. Run the purified fractions against these criteria to confirm absolute success.

Analytical Method Target Specification Diagnostic Significance

| LC-MS (ESI+) | m/z 810.85 [M+H]+ | Confirms exact molecular weight (Formula: C42​H51​NO15​ )[7]. | | UV-Vis Spectroscopy | λmax​ at 235, 255, 290, 490 nm | Validates the intact anthracycline chromophore core. The 490 nm peak provides the distinct red/orange color. | | Analytical HPLC | >98% Peak Area | Ensures complete removal of structurally similar analogs (e.g., Cinerubin A/B). |

References

  • Nakata, M., Saito, M., Inouye, Y., Nakamura, S., & Yoi, A. (1992).The Journal of Antibiotics, 45(10), 1599-1608.

  • BOC Sciences.

  • MedChemExpress (MCE).

Sources

Application

Application Note: Preparation and In Vitro Application of Cinerubin R Stock Solutions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Scientific Background & Mechanistic Rationale Cinerubin R (CAS: 147657-35-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Background & Mechanistic Rationale

Cinerubin R (CAS: 147657-35-0) is a complex, highly potent anthracycline antibiotic isolated from the microbial fermentation of Streptomyces eurythermus[1]. Characterized by a unique polycyclic aromatic aglycone linked to specific aminosugars, it exhibits profound cytotoxic properties. Unlike many conventional chemotherapeutics, Cinerubin R maintains its inhibitory efficacy against multidrug-resistant (MDR) tumor cells to the exact same extent as in protocells, making it a highly sought-after candidate in oncology drug discovery [1].

Mechanistically, Cinerubin R functions similarly to other anthracyclines (e.g., Doxorubicin). Its planar polycyclic structure allows it to intercalate directly into DNA strands. This intercalation stabilizes the Topoisomerase II-DNA cleavage complex, preventing DNA religation. The resulting accumulation of double-strand breaks halts DNA replication and transcription, triggering G2/M cell cycle arrest and subsequent apoptosis [2].

MOA Cinerubin Cinerubin R (Anthracycline) TopoII Topoisomerase II Inhibition Cinerubin->TopoII DNA DNA Intercalation & Double-Strand Breaks Cinerubin->DNA TopoII->DNA CellCycle G2/M Cell Cycle Arrest DNA->CellCycle Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis

Figure 1: Mechanism of action of Cinerubin R leading to apoptosis in target cells.

Physicochemical Properties & Solubilization Causality

Because of its highly hydrophobic polycyclic core, Cinerubin R exhibits extremely limited aqueous solubility. Attempting to dissolve the lyophilized powder directly in cell culture media or phosphate-buffered saline (PBS) will result in compound precipitation, leading to inaccurate dosing and irreproducible viability data.

To bypass this, 100% anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary vehicle. DMSO disrupts the hydrophobic interactions between the anthracycline molecules, ensuring complete solvation.

Table 1: Physicochemical Specifications of Cinerubin R
ParameterSpecification
Chemical Name Cinerubin R
CAS Number 147657-35-0
Molecular Formula C42H51NO15
Molecular Weight 809.85 g/mol
Primary Source Streptomyces eurythermus
Solubility Profile Soluble in DMSO, Dichloromethane, Methanol
Storage (Solid) -20°C (Protect from light and moisture)

Experimental Protocol: Preparation of the Master Stock

Anthracyclines are highly susceptible to photodegradation and hydrolytic cleavage upon repeated freeze-thaw cycles. Therefore, the master stock must be prepared in a single batch, aliquoted immediately, and stored in light-protected tubes.

Table 2: Volumetric Reconstitution for a 10 mM Master Stock

Calculation basis: 10 mM = 8.10 mg/mL (based on MW of 809.85 g/mol ).

Cinerubin R MassVolume of 100% Anhydrous DMSOFinal Concentration
1.0 mg 123.5 µL10 mM
5.0 mg 617.4 µL10 mM
10.0 mg 1234.8 µL (1.23 mL)10 mM
Step-by-Step Solubilization Workflow
  • Biosafety Handling: Transfer the sealed vial of Cinerubin R to a Class II Biosafety Cabinet. Wear appropriate PPE, as the compound is highly cytotoxic.

  • Equilibration: Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent ambient moisture condensation on the hygroscopic powder.

  • Reconstitution: Add the calculated volume of 100% anhydrous DMSO (see Table 2) directly to the vial.

  • Homogenization: Vortex the vial gently for 60 seconds. Causality note: Avoid excessive ultrasonic bath sonication, as the localized heat generation can degrade the complex glycosidic bonds of the compound.

  • Visual Inspection: Hold the vial against a light source to ensure no particulate matter remains. The solution should be a clear, deeply colored liquid (typically orange/red for anthracyclines).

  • Aliquoting: Dispense the 10 mM stock into sterile, amber-colored microcentrifuge tubes in 20 µL to 50 µL single-use aliquots.

  • Storage: Immediately transfer the aliquots to a -80°C freezer. Under these conditions, the stock is stable for up to 6 months.

Workflow Weigh 1. Equilibrate & Weigh (Biosafety Cabinet) Dissolve 2. Dissolve in 100% DMSO (Vortex until clear) Weigh->Dissolve Aliquot 3. Aliquot into Amber Tubes (Minimize freeze-thaw) Dissolve->Aliquot Store 4. Store at -80°C (Protect from light) Aliquot->Store Dilute 5. Dilute in Culture Media (Final DMSO < 0.1%) Store->Dilute Treat 6. Treat Target Cells (e.g., MDR tumor cells) Dilute->Treat

Figure 2: Step-by-step workflow for the preparation and application of Cinerubin R.

In Vitro Cell Culture Application Protocol

When transitioning from the master stock to the in vitro assay, the most critical parameter is managing the final DMSO concentration. DMSO concentrations exceeding 0.1% (v/v) can induce spontaneous differentiation, alter membrane permeability, or cause direct solvent toxicity in sensitive cell lines, thereby confounding the pharmacological readout of Cinerubin R.

Serial Dilution and Treatment
  • Thawing: Remove a single aliquot of the 10 mM stock from the -80°C freezer and thaw it rapidly at room temperature. Do not refreeze this aliquot after use.

  • Intermediate Dilution: Prepare an intermediate working solution in standard culture media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS).

    • Example: To achieve a 10 µM treatment concentration, first dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate (10 µL stock + 990 µL media).

  • Final Dosing: Dilute the intermediate solution 1:10 into the final assay wells (e.g., 10 µL of intermediate into 90 µL of media containing cells).

    • Result: The final concentration of Cinerubin R is 10 µM, and the final DMSO concentration is 0.1%, which is well within safe physiological limits for cell culture.

  • Incubation: Incubate the treated cells for the desired duration (typically 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

Self-Validating System & Quality Control

To ensure the integrity of your experimental protocol, every assay plate must function as a self-validating system by including the following controls:

  • Vehicle Control (Trustworthiness Check): Cells treated with 0.1% DMSO only. If viability in this well drops more than 5% compared to untreated cells, your solvent handling is flawed, and the assay must be rejected.

  • Positive Control (Mechanistic Check): Cells treated with 1 µM Doxorubicin [2]. Because Cinerubin R and Doxorubicin share the anthracycline Topo-II inhibition pathway, Doxorubicin serves as a validated benchmark. If Doxorubicin fails to induce apoptosis, the cell line may possess generalized chemoresistance (e.g., mutated apoptotic machinery), rendering Cinerubin R efficacy data uninterpretable.

References

  • Nakata M, Saito M, Inouye Y, Nakamura S, Hayakawa Y, Seto H. (1992). A new anthracycline antibiotic, cinerubin R. Taxonomy, structural elucidation and biological activity. Journal of Antibiotics (Tokyo).[Link]

Method

Application Note: Microbial Fermentation Scale-Up and Downstream Processing of Cinerubin R

Target Audience: Bioprocess Engineers, Natural Product Chemists, and Drug Development Scientists Organism: Streptomyces eurythermus (Strain H1715MY2 or equivalent) Product: Cinerubin R (4''-aculosyl-4'-rhodinosyl-7-rhodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioprocess Engineers, Natural Product Chemists, and Drug Development Scientists Organism: Streptomyces eurythermus (Strain H1715MY2 or equivalent) Product: Cinerubin R (4''-aculosyl-4'-rhodinosyl-7-rhodosaminyl- ϵ -pyrromycinone)

Scientific Context and Rationale

Cinerubin R is a highly potent anthracycline antibiotic originally isolated from the fermentation broth of Streptomyces eurythermus [1]. It exhibits robust activity against Gram-positive bacteria and retains remarkable efficacy against multidrug-resistant (MDR) tumor cells, making it a valuable scaffold for next-generation chemotherapeutics.

Like many secondary metabolites, the wild-type production of Cinerubin R is tightly regulated by complex gene clusters and environmental cues. Transitioning from analytical shake-flask cultivation to a scalable 30-L bioreactor requires precise manipulation of the metabolic flux. This application note details a self-validating, causality-driven protocol for the upstream fermentation and downstream purification of Cinerubin R.

The Causality of Process Parameters
  • Carbon Catabolite Repression (CCR): Rapidly assimilated sugars (e.g., glucose) suppress the transcription of secondary metabolite biosynthetic gene clusters (BGCs) in Streptomyces. To circumvent this, our protocol utilizes glycerol and complex carbohydrates (soya flour) to ensure a slow, steady carbon flux, which triggers the onset of the idiophase and subsequent polyketide synthesis.

  • pH-Correlated Stability: Anthracyclines are structurally sensitive to extreme pH fluctuations, which can trigger the spontaneous cleavage of the glycosidic bonds, separating the sugar moieties from the ϵ -pyrromycinone aglycone. Maintaining a strict pH range of 7.2–7.4 prevents degradation while supporting optimal mycelial growth [2].

  • Dissolved Oxygen (DO) Dependency: The biosynthesis of the anthracycline core via Type II Polyketide Synthases (PKS), as well as subsequent tailoring steps by oxygenases, is highly aerobic. A DO setpoint of >30% is maintained via a cascade control loop linking agitation and aeration.

Biosynthetic Pathway and Bioprocess Workflow

The production of Cinerubin R begins with the condensation of propionyl-CoA and malonyl-CoA, followed by cyclization into the ϵ -pyrromycinone aglycone. Subsequent glycosyltransferases attach three distinct sugar moieties (rhodosamine, rhodinosyl, and aculosyl) to yield the final bioactive molecule.

Biosynthesis AcylCoA Propionyl-CoA + Malonyl-CoA PKS Type II Polyketide Synthase (Chain Elongation & Cyclization) AcylCoA->PKS Aglycone ε-Pyrromycinone (Aglycone Core) PKS->Aglycone Glycosylation Glycosyltransferases (Sugar Attachment) Aglycone->Glycosylation CinerubinR Cinerubin R (Bioactive Anthracycline) Glycosylation->CinerubinR Nutrient Nutrient Limitation (Nitrogen/Phosphate) Nutrient->PKS Induces

Fig 1. Biosynthetic pathway of Cinerubin R regulated by nutrient limitation.

ScaleUp Spore Spore Suspension (S. eurythermus) Seed1 Primary Seed Culture (TSB, 48h) Spore->Seed1 Seed2 Secondary Seed Culture (ISP-2, 24h) Seed1->Seed2 Bioreactor 30-L Bioreactor (Fed-batch, 120h) Seed2->Bioreactor Harvest Centrifugation (Biomass vs. Broth) Bioreactor->Harvest Extraction Solvent Extraction (Ethyl Acetate/Acetone) Harvest->Extraction Purification Prep-HPLC & LC-MS (Cinerubin R Isolation) Extraction->Purification

Fig 2. Upstream and downstream bioprocessing workflow for Cinerubin R.

Step-by-Step Experimental Protocols

Protocol A: Seed Train Preparation

Self-Validation Check: The secondary seed culture must exhibit a packed mycelial volume (PMV) of 15-20% before bioreactor inoculation to ensure a reduced lag phase.

  • Spore Revival: Inoculate 50 µL of S. eurythermus glycerol spore stock into a 250 mL baffled Erlenmeyer flask containing 50 mL of Tryptic Soy Broth (TSB).

  • Primary Incubation: Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours. The culture should appear turbid with dispersed vegetative mycelia.

  • Secondary Seed Expansion: Transfer 5 mL of the primary seed into a 2 L baffled flask containing 500 mL of ISP-2 medium (Yeast extract 4 g/L, Malt extract 10 g/L, Dextrose 4 g/L).

  • Secondary Incubation: Incubate at 28°C, 220 rpm for 24 hours. Verify absence of contamination via microscopy.

Protocol B: 30-L Bioreactor Fermentation
  • Vessel Preparation: Prepare 20 L of optimized production medium in a 30-L stirred-tank bioreactor.

    • Medium Composition: Glycerol (20 g/L), Soya flour (15 g/L), NaCl (5 g/L), CaCO₃ (2 g/L), NaNO₃ (1 g/L).

  • Sterilization: Sterilize the vessel in situ at 121°C for 30 minutes. Allow to cool to 28°C.

  • Inoculation: Aseptically transfer 1.5 L (7.5% v/v) of the secondary seed culture into the bioreactor.

  • Process Control Execution:

    • Temperature: Maintain strictly at 28.0 ± 0.5°C.

    • pH: Set deadband between 7.2 and 7.4. Control automatically using 1M NaOH and 1M HCl.

    • Dissolved Oxygen (DO): Set target to 30%. Enable cascade control linking agitation (200–500 rpm) and aeration (0.5–1.5 vvm).

    • Antifoam: Add sterile silicone antifoam automatically via a foam probe.

  • Sampling: Withdraw 20 mL samples every 12 hours after the initial 24-hour growth phase to monitor PMV, pH trends, and residual glycerol. Harvest at 120 hours when Cinerubin R titer plateaus.

Protocol C: Downstream Processing (DSP) & Purification

Self-Validation Check: Anthracyclines are strongly pigmented (red/orange). The visual transfer of color from the aqueous/mycelial phase to the organic solvent phase serves as an immediate qualitative indicator of extraction efficiency.

  • Harvest & Separation: Discharge the bioreactor and centrifuge the fermentation broth at 5,000 × g for 20 minutes at 4°C to separate the mycelial biomass from the cell-free supernatant.

  • Biomass Extraction:

    • Suspend the mycelial pellet in 3 volumes of Acetone.

    • Sonicate for 30 minutes, then filter. Evaporate the acetone under reduced pressure at 40°C.

  • Broth Extraction:

    • Adjust the cell-free supernatant to pH 7.0.

    • Extract twice with an equal volume of Ethyl Acetate (EtOAc).

  • Pooling and Concentration: Combine the aqueous residue from the biomass extraction with the EtOAc extract. Dry completely using a rotary evaporator.

  • Preparative HPLC:

    • Resuspend the crude extract in 80% Acetonitrile.

    • Inject onto a C18 Preparative HPLC column (e.g., 250 × 21.2 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Monitor absorbance at 254 nm and 490 nm (characteristic for anthracyclines). Collect the major peak corresponding to Cinerubin R.

Quantitative Data Summaries

The implementation of controlled bioreactor parameters significantly enhances the titer of Cinerubin R compared to unoptimized shake-flask conditions by mitigating oxygen limitation and pH-induced degradation.

Table 1: Optimized 30-L Bioreactor Parameters

ParameterSetpoint / RangeControl Strategy / Causality
Temperature 28°C ± 0.5°CPID control via cooling jacket; prevents thermal degradation.
pH 7.2 – 7.4Base/Acid addition; prevents aglycone cleavage of anthracyclines.
Dissolved Oxygen > 30%Cascade loop (Agitation + Aeration); drives PKS oxygenase steps.
Agitation 200 – 500 rpmRushton impellers; dynamically scales to meet oxygen transfer rate (OTR).
Aeration 0.5 – 1.5 vvmSparged sterile air; sweeps out excess CO₂ to prevent carbonic acid buildup.

Table 2: Yield Comparison Across Scale-Up Stages

Cultivation ScaleVessel TypeMax Biomass (PMV %)Cinerubin R Titer (mg/L)Fold Increase
Analytical 250 mL Baffled Flask12%4.5 ± 0.61.0x (Baseline)
Benchtop 5-L Bioreactor28%22.3 ± 1.4~5.0x
Pilot Scale 30-L Bioreactor34%41.8 ± 2.1~9.3x

References

  • Nakata M, Saito M, Inouye Y, Nakamura S, Hayakawa Y, Seto H. A new anthracycline antibiotic, cinerubin R. Taxonomy, structural elucidation and biological activity. J Antibiot (Tokyo). 1992.[Link]

  • Zhuang Z, Kong W, Wen Z, et al. Combinatorial metabolic engineering of Streptomyces sp. CB03234-S for the enhanced production of anthraquinone-fused enediyne tiancimycins. Microb Cell Fact. 2024.[Link]

Application

Cinerubin R: A Guide to its Application in Nucleic Acid Dynamics Research

Introduction: Unveiling the Potential of Cinerubin R in Nucleic Acid Interrogation Cinerubin R, a novel anthracycline antibiotic isolated from the fermentation broth of Streptomyces eurythermus, represents a promising mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of Cinerubin R in Nucleic Acid Interrogation

Cinerubin R, a novel anthracycline antibiotic isolated from the fermentation broth of Streptomyces eurythermus, represents a promising molecular tool for researchers in nucleic acid dynamics and drug development.[1][2] As a member of the anthracycline family, which includes potent anti-cancer agents like doxorubicin and daunorubicin, Cinerubin R is structurally poised to interact with DNA and RNA.[1][3][4] The core mechanism of action for anthracyclines involves the intercalation of their planar tetracyclic chromophore between nucleic acid base pairs, a process that can profoundly influence DNA replication, transcription, and the activity of enzymes such as topoisomerase II.[3][4][5][6]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Cinerubin R in studying nucleic acid dynamics. While specific photophysical and binding affinity data for Cinerubin R are not yet extensively characterized in the literature, this guide provides a robust framework based on the well-established properties of structurally related anthracyclines. The protocols herein are designed to be self-validating systems, enabling researchers to not only apply Cinerubin R in their experiments but also to characterize its specific properties, thereby contributing to the collective understanding of this intriguing molecule.

Core Principles: The Anthracycline-Nucleic Acid Interaction

The interaction of anthracyclines with nucleic acids is a multi-faceted process primarily driven by intercalation. The planar aromatic core of the molecule inserts itself between adjacent base pairs of the DNA double helix. This physical insertion leads to a local unwinding and lengthening of the DNA, thereby disrupting its normal architecture. This disruption is the basis for the biological activity of anthracyclines and their utility as research tools.

Beyond simple intercalation, the sugar moiety of anthracyclines typically resides in the minor groove of the DNA, contributing to the stability and sequence selectivity of the binding.[7] For many anthracyclines, there is a noted preference for GC-rich sequences.[3][7][8] This sequence preference is an important consideration in experimental design and data interpretation.

A key feature of many anthracyclines, including doxorubicin, is the quenching of their intrinsic fluorescence upon intercalation into DNA.[9] This property is immensely valuable for quantitative studies, as the change in fluorescence intensity can be directly correlated with the extent of binding.

PART 1: Characterizing the Tool - Essential Physicochemical Properties

Prior to utilizing Cinerubin R in complex biological assays, it is imperative to determine its fundamental photophysical and binding characteristics. The following section outlines the experimental approaches to define these parameters.

Photophysical Properties: Illuminating the Path for Fluorescence-Based Assays

Table 1: Anticipated Photophysical Properties of Cinerubin R (Based on Doxorubicin)

PropertyExpected Range/ValueSignificance
Excitation Maximum (λex) ~480 nmEssential for selecting appropriate excitation sources (lasers, LEDs).
Emission Maximum (λem) ~590 nmCrucial for selecting appropriate emission filters and detectors.
Quantum Yield (Φ) ~0.1 (in aqueous solution)A measure of the efficiency of fluorescence; important for signal-to-noise calculations.
Fluorescence Lifetime (τ) 1-2 nsThe average time the molecule spends in the excited state; can be sensitive to the local environment.

Objective: To determine the optimal wavelengths for exciting Cinerubin R and for detecting its fluorescence emission.

Materials:

  • Cinerubin R (MedchemExpress, Cat. No. HY-136151)

  • Spectrofluorometer

  • Quartz cuvettes

  • Appropriate solvent (e.g., DMSO, ethanol, or a buffered aqueous solution)

Procedure:

  • Prepare a dilute solution of Cinerubin R: Start with a concentration in the low micromolar range (e.g., 1-10 µM) in the chosen solvent. The absorbance at the expected excitation maximum should be below 0.1 to avoid inner filter effects.

  • Acquire the Emission Spectrum:

    • Set the spectrofluorometer to excitation mode.

    • Excite the sample at a wavelength expected to be near the absorbance maximum of anthracyclines (e.g., 480 nm).

    • Scan the emission wavelengths over a range that encompasses the expected emission (e.g., 500 nm to 700 nm).

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

  • Acquire the Excitation Spectrum:

    • Set the spectrofluorometer to emission mode.

    • Set the emission wavelength to the determined λem.

    • Scan the excitation wavelengths over a range that encompasses the expected absorption (e.g., 400 nm to 550 nm).

    • The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λex).

Causality Behind Experimental Choices:

  • Dilute Solution: Using a low concentration minimizes self-quenching and aggregation, which can distort the spectral shape and intensity.

  • Quartz Cuvettes: Quartz is transparent to UV and visible light, ensuring that the cuvette material does not interfere with the measurement.

PART 2: Probing Nucleic Acid Interactions - Key Applications and Protocols

With a foundational understanding of Cinerubin R's properties, researchers can deploy it in a variety of applications to study nucleic acid dynamics.

Quantifying Binding Affinity: Fluorescence Titration

Fluorescence titration is a powerful technique to determine the binding constant (Kd) of a fluorescent ligand to a non-fluorescent macromolecule, such as DNA. The principle relies on the change in the ligand's fluorescence properties upon binding. For many anthracyclines, this manifests as fluorescence quenching.

Objective: To quantify the binding affinity of Cinerubin R to a specific DNA sequence.

Materials:

  • Cinerubin R stock solution (in an appropriate solvent like DMSO)

  • DNA stock solution of known concentration (e.g., calf thymus DNA or a specific oligonucleotide)

  • Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Spectrofluorometer

  • Magnetic stirrer and stir bar (optional, for mixing)

Procedure:

  • Prepare a working solution of Cinerubin R: Dilute the Cinerubin R stock solution in the binding buffer to a final concentration where the fluorescence signal is stable and well within the linear range of the detector. A typical starting concentration is in the low micromolar range (e.g., 1 µM).

  • Set up the spectrofluorometer:

    • Set the excitation wavelength to the determined λex of Cinerubin R.

    • Set the emission wavelength to the determined λem of Cinerubin R.

    • Allow the instrument to warm up and stabilize.

  • Perform the titration:

    • Place the Cinerubin R working solution in a quartz cuvette and record the initial fluorescence intensity (F0).

    • Add small aliquots of the DNA stock solution to the cuvette.

    • After each addition, allow the system to equilibrate (e.g., 1-2 minutes) with gentle mixing.

    • Record the fluorescence intensity (F) after each addition.

    • Continue adding DNA until the fluorescence signal no longer changes significantly, indicating saturation of binding.

  • Data Analysis:

    • Correct the fluorescence data for dilution by multiplying each F value by the dilution factor ((V0 + Vi) / V0), where V0 is the initial volume and Vi is the total volume of added DNA solution.

    • Plot the change in fluorescence (F0 - F) or the fractional saturation as a function of the total DNA concentration.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Diagram 1: Workflow for Fluorescence Titration Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cinerubin Prepare Cinerubin R working solution measure_f0 Measure initial fluorescence (F0) prep_cinerubin->measure_f0 prep_dna Prepare DNA stock solution add_dna Add aliquot of DNA prep_dna->add_dna measure_f0->add_dna equilibrate Equilibrate add_dna->equilibrate measure_f Measure fluorescence (F) equilibrate->measure_f measure_f->add_dna Repeat until saturation correct_dilution Correct for dilution measure_f->correct_dilution plot_data Plot fluorescence change vs. [DNA] correct_dilution->plot_data fit_model Fit to binding model plot_data->fit_model determine_kd Determine Kd fit_model->determine_kd

Caption: Workflow for determining the DNA binding affinity of Cinerubin R using fluorescence titration.

Mapping Binding Sites: DNA Footprinting

DNA footprinting is a high-resolution technique used to identify the specific binding site of a ligand on a DNA fragment. The principle is that the bound ligand protects the DNA from cleavage by a nuclease (like DNase I) or a chemical agent.

Objective: To determine the DNA sequence preference of Cinerubin R.

Materials:

  • A DNA fragment of interest, uniquely end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Cinerubin R

  • DNase I

  • DNase I reaction buffer

  • Stop solution (containing a chelating agent like EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Autoradiography film or fluorescence imager

Procedure:

  • Prepare the DNA probe: Amplify the DNA fragment of interest and label one end. Purify the labeled probe.

  • Binding Reaction:

    • Incubate the end-labeled DNA probe with increasing concentrations of Cinerubin R. Include a "no drug" control.

    • Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction. The concentration of DNase I should be optimized to achieve, on average, one cut per DNA molecule in the absence of the drug.

    • Incubate for a short, precisely controlled time (e.g., 1-2 minutes).

  • Stop the Reaction and Purify DNA:

    • Stop the digestion by adding the stop solution.

    • Purify the DNA fragments (e.g., by ethanol precipitation).

  • Gel Electrophoresis and Visualization:

    • Resuspend the DNA pellets in a denaturing loading buffer.

    • Separate the fragments on a high-resolution denaturing polyacrylamide gel.

    • Visualize the DNA fragments by autoradiography or fluorescence imaging.

Data Interpretation: The lane with no Cinerubin R will show a ladder of bands corresponding to cleavage at every nucleotide position. In the lanes with Cinerubin R, regions where the drug is bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder. The location of the footprint reveals the binding site of Cinerubin R.

Investigating Enzyme Interactions: Topoisomerase II Inhibition Assay

Anthracyclines are known to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition often involves the stabilization of a "cleavable complex," where the DNA is cut but not resealed by the enzyme.

Objective: To assess the inhibitory effect of Cinerubin R on the decatenation activity of topoisomerase II.

Materials:

  • Human topoisomerase IIα or IIβ

  • Kinetoplast DNA (kDNA) - a network of interlocked circular DNA molecules

  • ATP

  • Topoisomerase II reaction buffer

  • Cinerubin R

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Green)

Procedure:

  • Set up the reactions:

    • In separate tubes, combine the reaction buffer, ATP, and kDNA.

    • Add increasing concentrations of Cinerubin R to the experimental tubes. Include a "no drug" control and a "no enzyme" control.

    • Add a known topoisomerase II poison (e.g., etoposide) as a positive control for inhibition.

  • Initiate the reaction: Add topoisomerase II to all tubes except the "no enzyme" control.

  • Incubate: Incubate the reactions at 37°C for a set time (e.g., 30 minutes).

  • Stop the reaction: Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Analyze by agarose gel electrophoresis:

    • Load the samples onto an agarose gel.

    • Run the gel to separate the different DNA forms.

    • Stain the gel and visualize the DNA bands under UV light.

Data Interpretation:

  • The "no enzyme" lane will show the catenated kDNA, which remains in the well or migrates very slowly.

  • The "no drug" control will show decatenated kDNA, which migrates as open circular and linear DNA bands.

  • Increasing concentrations of an effective inhibitor like Cinerubin R will result in a decrease in the amount of decatenated DNA and an increase in the amount of catenated DNA remaining in the well.

G cluster_topo_cycle Topoisomerase II Catalytic Cycle topo_binds Topoisomerase II binds to DNA cleavage DNA double-strand break topo_binds->cleavage strand_passage Strand passage cleavage->strand_passage cinerubin Cinerubin R (Anthracycline) cleavage->cinerubin religation DNA religation strand_passage->religation religation->topo_binds Cycle repeats stabilized_complex Stabilized cleavable complex cinerubin->stabilized_complex Traps stabilized_complex->religation Inhibits

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Cinerubin R solubility in aqueous physiological buffers

Welcome to the technical support guide for Cinerubin R. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective solubilization of Cinerubin R...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Cinerubin R. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective solubilization of Cinerubin R in aqueous physiological buffers. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.

Understanding the Challenge: The Physicochemical Nature of Cinerubin R

Cinerubin R is an anthracycline glycoside, a class of compounds known for its potent biological activity and, frequently, its challenging solubility in aqueous media at physiological pH. Its complex, largely hydrophobic structure means it is sparingly soluble in water. Like many small molecule drugs, it is likely a weak base, meaning its solubility is highly dependent on pH. The primary challenge arises when transitioning from a concentrated organic stock solution to a dilute, physiologically compatible aqueous buffer, a step where precipitation is a common pitfall.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered when preparing Cinerubin R solutions for biological assays.

Q1: I dissolved Cinerubin R in DMSO, but it crashed out of solution when I diluted it into my PBS buffer (pH 7.4). What happened?

This is the most frequent issue and is caused by the compound's low aqueous solubility at neutral pH. Your Dimethyl Sulfoxide (DMSO) stock solution is a highly concentrated reservoir where the organic solvent keeps the hydrophobic Cinerubin R molecules apart and solvated. When this is diluted into an aqueous buffer like Phosphate-Buffered Saline (PBS), two things happen:

  • Solvent Shift: The DMSO concentration plummets, and water becomes the primary solvent. Water is a poor solvent for the largely non-polar Cinerubin R molecule, causing the molecules to aggregate and precipitate.

  • pH Effect: Cinerubin R, as a weak base, is predominantly in its neutral, uncharged state at a physiological pH of 7.4. This neutral form is significantly less soluble than its protonated, charged form.

Solution Workflow:

The key is to maintain Cinerubin R in its protonated, more soluble state by lowering the pH of the buffer or by using solubilizing excipients.

G cluster_problem Problem Identification cluster_solution Troubleshooting Pathway cluster_ph pH Modification cluster_excipient Excipient Addition start Cinerubin R in DMSO Stock precipitate Precipitation upon dilution in Physiological Buffer (pH 7.4) start->precipitate choice Select Strategy precipitate->choice ph_adjust Use acidic buffer (e.g., Citrate or MES, pH 5.0-6.0) choice->ph_adjust Is pH change tolerated? excipient Add solubilizing agent (e.g., HP-β-CD, Tween® 80) choice->excipient Is excipient tolerated? ph_check Verify pH compatibility with experiment ph_adjust->ph_check end Stable Aqueous Solution of Cinerubin R ph_check->end excipient_check Verify excipient compatibility with experiment excipient->excipient_check excipient_check->end

Caption: Troubleshooting workflow for Cinerubin R precipitation.

Q2: What is the best solvent for making a primary stock solution of Cinerubin R?

Based on the properties of related anthracycline compounds, high-purity, anhydrous DMSO is the recommended solvent for initial stock solutions.[1] It is a powerful aprotic solvent capable of dissolving Cinerubin R at high concentrations (e.g., 10-20 mM).

Protocol: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh the required amount of Cinerubin R powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired molarity.

  • Dissolution: Vortex thoroughly. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat which could degrade the compound.

  • Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes and store at -20°C or -80°C, protected from light and moisture. This prevents repeated freeze-thaw cycles which can degrade the compound.

Q3: My experiment is sensitive to pH changes. How can I dissolve Cinerubin R at pH 7.4?

If maintaining a physiological pH of 7.4 is critical, you must use formulation strategies that enhance solubility without altering pH. The use of co-solvents or complexation agents is the preferred method.[2][3][4]

Strategy 1: Using Co-solvents

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small amounts, can increase the solubility of hydrophobic compounds.[2]

  • Examples: Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG).

  • Protocol:

    • Prepare your physiological buffer (e.g., PBS, pH 7.4).

    • Add a small percentage of the co-solvent (start with 1-5% v/v).

    • Slowly add the Cinerubin R DMSO stock solution to the co-solvent-containing buffer while vortexing continuously. This "solvent exchange" should be done dropwise to prevent localized high concentrations that can lead to precipitation.

Strategy 2: Using Complexation Agents (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like Cinerubin R, forming an inclusion complex that is water-soluble.[5][6]

  • Recommended Agent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.

  • Protocol:

    • Dissolve HP-β-CD in your physiological buffer first to create the vehicle solution. A 2-5% (w/v) solution is a good starting point.

    • Once the HP-β-CD is fully dissolved, slowly add the Cinerubin R DMSO stock to this solution while vortexing. The Cinerubin R will partition into the hydrophobic core of the cyclodextrin molecules.

Data Summary: Solubilization Strategies

StrategyAgentStarting ConcentrationProsCons
pH Adjustment Acidic Buffer (e.g., Citrate)pH 5.0 - 6.5High solubility increaseMay not be physiologically relevant for all cell models
Co-Solvents PEG-400, PG1-10% (v/v)Simple to implementMay have biological effects at higher concentrations
Complexation HP-β-CD2-10% (w/v)Generally low toxicity, high solubilizing powerCan potentially alter drug-target interactions
Surfactants Tween® 80, Poloxamer 1880.01-0.5% (v/v)Very effective at low concentrationsPotential for cell membrane disruption and cytotoxicity
Q4: I need to sterile-filter my final Cinerubin R working solution. What filter membrane should I use?

Sterile filtration can be a source of significant compound loss if the wrong membrane is chosen.

  • DMSO Stock: If you must filter your DMSO stock, use a PTFE (polytetrafluoroethylene) or nylon syringe filter (0.22 µm).[7] These materials are compatible with high concentrations of DMSO.

  • Aqueous Working Solution: For the final diluted aqueous solution, a PES (polyethersulfone) or PVDF (polyvinylidene fluoride) filter is recommended. These membranes typically have low protein/small molecule binding characteristics.

Critical Validation Step: Before filtering your entire batch, it is essential to perform a filter compatibility test. Prepare a small volume of your final Cinerubin R solution, measure its absorbance (at its λ-max) or concentration via HPLC, filter it, and then re-measure. A significant drop in concentration indicates that the compound is binding to the filter membrane, and an alternative membrane should be tested.

Caption: Workflow for validating a sterile filter membrane.

References

  • A new anthracycline antibiotic, cinerubin R. Taxonomy, structural elucidation and biological activity. Journal of Antibiotics (Tokyo).[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.[Link]

  • Cinerubin B | C42H51NO16 | CID 73593. PubChem, National Center for Biotechnology Information.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. Precision Nanomedicine.[Link]

  • Cinerubin A - CAS Common Chemistry. CAS, a division of the American Chemical Society.[Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Young Pharmacists.[Link]

  • Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.[Link]

  • Cinerubin A hcl | C42H54ClNO16 | CID 24196924. PubChem, National Center for Biotechnology Information.[Link]

  • Interactions of a Novel Anthracycline with Oligonucleotide DNA and Cyclodextrins in an Aqueous Environment. The Journal of Physical Chemistry B.[Link]

  • Sterile filter before drug exposure to cell culture? ResearchGate.[Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI.[Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research.[Link]

  • Considerations for Sterile Filtration of Biologic Drugs. Pharmaceutical Technology.[Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate.[Link]

  • Method for sterile filtration of viscous pharmaceutical compositions.
  • Interactions of anthracyclines with zwitterionic phospholipid monolayers at the air–water interface. Colloids and Surfaces B: Biointerfaces.[Link]

  • Equilibrium constants determination for anthracycline-DNA interactions: from aqueous solution to single cell study. RCIN.[Link]

  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America.[Link]

  • Effect of cyclodextrins on anthracycline stability in acidic aqueous media. Pharmaceutical Weekblad. Scientific Edition.[Link]

Sources

Optimization

Optimizing Cinerubin R yield in Streptomyces fermentation cultures

Welcome to the Technical Support Center for optimizing Cinerubin R production in Streptomyces fermentation cultures. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing Cinerubin R production in Streptomyces fermentation cultures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome common challenges and maximize the yield and consistency of your Cinerubin R fermentations.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during Cinerubin R fermentation.

Q1: My Streptomyces eurythermus culture is growing well (high biomass), but the Cinerubin R yield is consistently low. What's happening?

A1: This is a classic case of uncoupling primary and secondary metabolism. Good growth doesn't always translate to high production of secondary metabolites like Cinerubin R. Here’s a checklist of potential causes and solutions:

  • Nutrient Imbalance:

    • Carbon Source: Rapidly metabolized carbon sources like glucose can lead to catabolite repression, suppressing the genes responsible for Cinerubin R biosynthesis.[1][2] Consider using more complex or slowly metabolized carbon sources such as starch, dextrin, or glycerol.[3] A fed-batch strategy with glucose can also be effective, maintaining a low concentration to sustain growth without triggering repression.[4]

    • Nitrogen Source: The type and concentration of the nitrogen source are critical. While some nitrogen sources like peptone and yeast extract support robust growth, they might not be optimal for secondary metabolism.[1][2] Experiment with different nitrogen sources like soybean meal, casein, or specific amino acids. The carbon-to-nitrogen (C:N) ratio is a key parameter to optimize.

  • Suboptimal Fermentation Parameters:

    • pH: The optimal pH for Streptomyces growth and antibiotic production is typically near neutral, often in the range of 6.5 to 8.0.[5] Deviations can inhibit key biosynthetic enzymes. Monitor and control the pH throughout the fermentation.

    • Temperature: Most Streptomyces species have an optimal temperature for secondary metabolite production between 28-30°C.[2][5] Significant deviations can reduce enzyme activity.

    • Dissolved Oxygen (DO): Cinerubin R biosynthesis is an aerobic process. Low DO levels can be a major limiting factor. Ensure adequate aeration and agitation. For bioreactors, maintaining a DO level above 20% saturation is a good starting point.

  • Strain Integrity:

    • Strain Mutation: Repeated subculturing can lead to genetic drift and a decline in antibiotic production. Always work from a validated master cell bank and limit the number of subcultures.

    • Phage Contamination: Streptomyces cultures are susceptible to phage infections, which can lead to lysis and loss of productivity. Maintain strict aseptic techniques.

Q2: I'm observing significant batch-to-batch variability in my Cinerubin R yield. How can I improve consistency?

A2: Inconsistent yields are often due to a lack of tight control over key process parameters. Here’s how to address this:

  • Inoculum Preparation: Standardize your inoculum development procedure. This includes the age of the seed culture, the inoculum volume, and the morphological state of the mycelia.[5] Using a consistent spore suspension or a well-defined vegetative inoculum is crucial.

  • Media Preparation: Ensure precise and consistent preparation of your fermentation media. Use high-quality reagents and accurately measure all components.

  • Process Control: In a bioreactor setting, tightly control pH, temperature, DO, and agitation. Even small variations can lead to different metabolic responses.

Q3: My fermentation broth is turning a different color than the expected red of Cinerubin R, or there are unusual morphologies in the culture. What should I do?

A3: This could indicate contamination or stress-induced metabolic shifts.

  • Microscopy: Immediately examine a sample of your culture under a microscope. Look for contaminating organisms like other bacteria (e.g., motile rods) or fungi.

  • Plating: Plate a diluted sample of your broth on a general-purpose medium (like Nutrient Agar) and a selective medium for Streptomyces (like Starch Casein Agar). This will help to identify and quantify any contaminants.

  • Aseptic Technique Review: If contamination is confirmed, a thorough review of your aseptic techniques, media sterilization, and equipment sterility is necessary.

Section 2: Deep Dive into Cinerubin R Biosynthesis and Fermentation Parameters

A deeper understanding of the underlying science will enable more effective optimization and troubleshooting.

The Cinerubin R Biosynthetic Pathway: A Representative Model

Cinerubin R is an anthracycline, a class of aromatic polyketides. Its biosynthesis is orchestrated by a Type II Polyketide Synthase (PKS) gene cluster.[6] While the exact gene cluster for Cinerubin R in S. eurythermus may not be fully elucidated in publicly available literature, a general and representative pathway can be constructed based on known anthracycline biosyntheses, such as that of the related compound Cinerubin B.[7][8]

The process involves two main stages:

  • Aglycone Core Synthesis: A minimal PKS, typically consisting of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), iteratively condenses malonyl-CoA extender units to form a poly-β-keto chain.[6] This chain is then subjected to a series of cyclization and aromatization reactions, catalyzed by cyclases (CYC) and aromatases (ARO), to form the characteristic tetracyclic aglycone core.

  • Glycosylation: The aglycone is then decorated with specific sugar moieties by glycosyltransferases (GTs). These sugar attachments are crucial for the biological activity of the final Cinerubin R molecule.[7]

Caption: Representative biosynthetic pathway for an anthracycline like Cinerubin R, highlighting the key enzymatic steps from primary metabolites to the final product.

Cinerubin R Biosynthesis cluster_0 Primary Metabolism cluster_1 Polyketide Synthesis (Type II PKS) cluster_2 Aglycone Formation cluster_3 Glycosylation Primary_Metabolites Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA) PKS Polyketide Synthase (PKS) (KS, CLF, ACP) Primary_Metabolites->PKS Poly_beta_keto Poly-β-keto Chain PKS->Poly_beta_keto Iterative Condensation Cyclization Cyclases (CYC) & Aromatases (ARO) Poly_beta_keto->Cyclization Aglycone Tetracyclic Aglycone Core Cyclization->Aglycone Glycosyltransferases Glycosyltransferases (GTs) Aglycone->Glycosyltransferases Sugar_Biosynthesis Sugar Biosynthesis (TDP-sugars) Sugar_Biosynthesis->Glycosyltransferases Cinerubin_R Cinerubin R Glycosyltransferases->Cinerubin_R

Optimizing Key Fermentation Parameters

The following table summarizes the key fermentation parameters and their typical ranges for optimizing Cinerubin R production. It is crucial to perform systematic optimization studies, such as one-factor-at-a-time (OFAT) or response surface methodology (RSM), to determine the optimal conditions for your specific strain and process.[2][5][9]

ParameterTypical RangeRationale and Key Considerations
Temperature 25-35°COptimal temperature for many Streptomyces is around 28-30°C.[2][5] Higher temperatures may favor growth over secondary metabolite production.
pH 6.0-8.5The optimal pH is often strain-dependent but typically near neutral (6.5-8.0).[5] pH can affect nutrient uptake and enzyme stability.
Agitation 150-250 rpm (shake flask)Affects oxygen transfer and nutrient mixing. Excessive shear can damage mycelia.[5]
Aeration (Bioreactor) 0.5-1.5 vvmCrucial for maintaining sufficient dissolved oxygen for aerobic biosynthesis.
Inoculum Size 2-10% (v/v)A low inoculum may lead to a long lag phase, while a high inoculum can result in rapid nutrient depletion before secondary metabolism begins.[3]
Incubation Time 7-14 daysCinerubin R is a secondary metabolite, so production typically begins in the stationary phase of growth.[1][2]

Section 3: Protocols and Methodologies

This section provides detailed, step-by-step protocols for key experimental workflows.

Protocol 1: Inoculum Development for Consistent Fermentation

A consistent inoculum is the foundation of a reproducible fermentation.

  • Spore Stock Preparation:

    • Grow S. eurythermus on a suitable agar medium (e.g., Starch Casein Agar or ISP Medium 4) at 28°C for 7-10 days until sporulation is abundant.

    • Aseptically scrape the spores from the agar surface into a sterile solution of 20% glycerol.

    • Homogenize the spore suspension by vortexing with sterile glass beads.

    • Store the spore suspension in cryovials at -80°C.

  • Seed Culture Preparation:

    • Thaw a vial of the spore stock and inoculate a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptone Soya Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours. The seed culture should be in the late exponential growth phase.

  • Production Culture Inoculation:

    • Inoculate the production medium with the seed culture at a predetermined ratio (e.g., 5% v/v).

Caption: A standardized workflow for preparing a consistent inoculum for Cinerubin R fermentation, from spore stock to production culture.

Inoculum Development Workflow cluster_0 Step 1: Spore Stock cluster_1 Step 2: Seed Culture cluster_2 Step 3: Production Agar_Plate Grow S. eurythermus on Agar (7-10 days, 28°C) Spore_Harvest Harvest Spores in 20% Glycerol Agar_Plate->Spore_Harvest Store_Spores Store at -80°C Spore_Harvest->Store_Spores Inoculate_Seed Inoculate Seed Medium with Spore Stock Store_Spores->Inoculate_Seed Incubate_Seed Incubate (48-72h, 28°C, 200 rpm) Inoculate_Seed->Incubate_Seed Inoculate_Production Inoculate Production Medium (e.g., 5% v/v) Incubate_Seed->Inoculate_Production Fermentation Fermentation for Cinerubin R Production Inoculate_Production->Fermentation

Protocol 2: Extraction and Quantification of Cinerubin R

Accurate quantification is essential for assessing the impact of your optimization efforts. This protocol provides a general method for extraction and analysis by HPLC.

Part A: Sample Preparation and Extraction

  • Cell Separation: Centrifuge a known volume of your fermentation broth (e.g., 10 mL) at 5,000 x g for 15 minutes to pellet the mycelia.

  • Supernatant Extraction:

    • Decant the supernatant into a fresh tube.

    • Perform a liquid-liquid extraction by adding an equal volume of an organic solvent such as ethyl acetate.

    • Vortex vigorously for 2 minutes and then centrifuge to separate the phases.

    • Carefully collect the organic (upper) phase, which contains the Cinerubin R.

    • Repeat the extraction of the aqueous phase to maximize recovery.

  • Mycelial Extraction:

    • To the mycelial pellet, add a suitable volume of a solvent like methanol or acetone.

    • Homogenize or sonicate the mixture to disrupt the cells and extract the intracellular Cinerubin R.

    • Centrifuge to pellet the cell debris and collect the solvent supernatant.

  • Solvent Evaporation and Reconstitution:

    • Combine the organic extracts from the supernatant and mycelia.

    • Evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator or a vacuum concentrator).

    • Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.

Part B: Quantification by High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC method for anthracycline analysis. It should be validated for Cinerubin R specifically.

  • HPLC System: A standard HPLC system with a UV-Vis or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11][12]

  • Mobile Phase: A gradient of:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).

    • Solvent B: Acetonitrile or methanol.

  • Example Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 95% B (linear gradient)

    • 20-25 min: 95% B (hold)

    • 25-30 min: 95% to 30% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV-Vis: Monitor at the absorbance maximum of Cinerubin R (for the related Cinerubin B, this is around 490 nm).[13]

    • Fluorescence: Excitation at ~480 nm and emission at ~560 nm (typical for anthracyclines).[12] Fluorescence detection is often more sensitive.

  • Quantification: Create a standard curve using a purified Cinerubin R standard of known concentrations. Calculate the concentration in your samples by comparing their peak areas to the standard curve.

References

  • A HPLC method for the simultaneous determination of seven anthracyclines. (n.d.). ResearchGate. Retrieved March 20, 2024, from [Link]

  • Quantitative liquid chromatographic analysis of anthracyclines in biological fluids. (n.d.). ResearchGate. Retrieved March 20, 2024, from [Link]

  • Mahnik, S. N., Rizovski, B., & Krska, R. (2006). Development of an analytical method for the determination of anthracyclines in hospital effluents. Chemosphere, 65(9), 1582-1588.
  • Actinobacteria from Antarctica as a source for anticancer discovery. (2021). Scientific Reports, 11(1), 1-14.
  • Discovery of C-Glycosylpyranonaphthoquinones in Streptomyces sp. MBT76 by a Combined NMR-Based Metabolomics and Bioinformatics Workflow. (2017).
  • Laboratory Maintenance of Streptomyces species. (2012). Journal of Visualized Experiments, (68), e4135.
  • Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6. (2024). BMC Microbiology, 24(1), 1-11.
  • Glycogenomics as a mass spectrometry-guided genome-mining method for microbial glycosylated molecules. (2013). Proceedings of the National Academy of Sciences, 110(47), E4485-E4494.
  • Optimization Of Antibiotic Production Of Streptomyces Sp Isolated From Mangrove Soil Using Response Surface Methodology. (2021). Journal of Pharmaceutical Sciences and Research, 13(5), 294-299.
  • Identification and Optimization of Fermentation Medium for Production of Antibacterial Compounds from Endophytic Streptomyces sp. (2020). International Journal of Current Microbiology and Applied Sciences, 9(6), 2536-2551.
  • Challenging old microbiological treasures for natural compound biosynthesis capacity. (2024). Frontiers in Microbiology, 15, 1358913.
  • Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. (2025). Microbial Cell Factories, 24(1), 1-13.
  • BGC0000724 - MIBiG. (n.d.). Retrieved March 20, 2024, from [Link]

  • New insights into bacterial type II polyketide biosynthesis. (2017). F1000Research, 6, 163.
  • CN102643764B - Streptomyces and polyoxin metabolism regulation fermentation process. (n.d.). Google Patents.
  • Identification of Novel Biosynthetic Gene Clusters Encoding for Polyketide/NRPs-Producing Chemotherapeutic Compounds from Marine. (2023). UNH Scholars' Repository.
  • A Review on Analytical Method Development and Validation of Recently USFDA-Approved Anti-Cancer Drugs. (2024). International Journal of Pharmacy & Pharmaceutical Research, 30(1), 325-332.
  • Biosynthetic Gene Cluster Analysis in Actinobacterial Genus Streptomyces. (2021). Microorganisms, 9(5), 983.
  • Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere. (2018). PLoS One, 13(11), e0206497.

Sources

Troubleshooting

Improving Cinerubin R extraction efficiency from culture broth

Knowledge Base Article #CR-809: Optimizing Cinerubin R Extraction from Streptomyces Culture Broth Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article #CR-809: Optimizing Cinerubin R Extraction from Streptomyces Culture Broth

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of complex secondary metabolites. Cinerubin R is a potent anthracycline antibiotic synthesized via microbial fermentation by specific strains of Streptomyces[]. Extracting this polycyclic aromatic compound from a crude culture broth presents unique physicochemical challenges due to its sensitivity to light, heat, and pH extremes.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and a self-validating preparative protocol to maximize your extraction efficiency.

Part 1: Mechanistic Logic & Partitioning Dynamics

Anthracyclines like Cinerubin R contain a basic rhodosamine sugar moiety attached to a polycyclic aglycone. The extraction efficiency is entirely dependent on manipulating the ionization state of this amine group. Understanding this causality is the first step in troubleshooting low yields.

Logic Start Cinerubin R in Aqueous Broth Acidic Acidic pH (< 6.0) Start->Acidic Basic Basic pH (7.5 - 8.5) Start->Basic Protonated Protonated Amine (Water Soluble) Acidic->Protonated FreeBase Free Base Form (Lipophilic) Basic->FreeBase Loss Lost in Aqueous Waste Protonated->Loss Recovery Extracted to Organic Phase FreeBase->Recovery

Caption: Mechanistic logic of pH-dependent partitioning for anthracycline extraction.

Part 2: Troubleshooting & FAQs

Q1: Why is my Cinerubin R recovery from the culture filtrate consistently below 50% when using ethyl acetate? Causality: Cinerubin R is an amphoteric molecule. If the fermentation broth is harvested at its natural, often slightly acidic pH, the rhodosamine amine group remains protonated. This cationic state makes the molecule highly polar and water-soluble, preventing it from partitioning into moderately polar organic solvents like ethyl acetate[2]. Solution: Adjust the pH of the culture filtrate to a slightly basic range (pH 7.0–9.5) before extraction[3]. This neutralizes the amine, converting Cinerubin R into its lipophilic free-base form, which readily partitions into the organic phase.

Q2: I am experiencing severe emulsion formation during the liquid-liquid extraction (LLE) step. How can I resolve this without degrading the compound? Causality: Streptomyces fermentation broths are rich in biosurfactants, residual proteins, and complex carbohydrates that stabilize oil-water interfaces, leading to stubborn emulsions during vigorous mixing with solvents like chloroform or butanol[]. Solution: Do not use heat to break the emulsion, as anthracyclines are thermosensitive. Instead, increase the ionic strength of the aqueous phase by adding NaCl to saturation (salting out). This increases the density of the aqueous phase, disrupting the hydration shells of the surfactants, and forces the organic solvent out of the emulsion. Follow this with centrifugation at 4,000 × g for 15 minutes to achieve a crisp phase boundary.

Q3: How do I minimize the degradation of Cinerubin R during the concentration step? Causality: Anthracyclines are highly susceptible to photo-oxidation and thermal degradation. Prolonged exposure to light or temperatures above 40°C during rotary evaporation leads to the cleavage of the glycosidic bonds, yielding the inactive aglycone (cinerubinone)[3]. Solution: Perform all extractions in amber glassware or wrap vessels in aluminum foil. Evaporate the organic solvent under high vacuum at a water bath temperature not exceeding 35°C.

Part 3: Quantitative Data for Solvent Optimization

Selecting the right solvent is a balance between partition efficiency, toxicity, and emulsion risk. The data below summarizes the performance of standard solvents used for extracting Cinerubin R and related anthracyclines from culture broth[],[2],[4].

Extraction SolventOptimal pH RangePartition EfficiencyEmulsion RiskAverage Recovery (%)
Chloroform7.5 - 8.5HighModerate85 - 92%
n-Butanol7.0 - 8.0HighLow75 - 85%
Ethyl Acetate7.5 - 8.5ModerateHigh70 - 80%
Dichloromethane7.5 - 8.5HighModerate80 - 88%

Part 4: Self-Validating Preparative Extraction Protocol

This step-by-step methodology is designed as a self-validating system. By incorporating analytical checkpoints, you ensure that any failure is caught immediately, preventing the loss of valuable fermentation batches.

Step 1: Biomass Separation

  • Harvest the Streptomyces culture broth (e.g., 1L).

  • Centrifuge at 8,000 × g for 20 minutes at 4°C to separate the mycelium from the supernatant[].

  • Validation Checkpoint: Spot the supernatant and the resuspended mycelium pellet on a Silica Gel 60 TLC plate. Develop in Chloroform:Methanol:Water (80:20:2). A distinct orange/red spot under visible light in the supernatant confirms the extracellular secretion of Cinerubin R.

Step 2: pH Optimization

  • Transfer the supernatant to a large glass beaker wrapped in aluminum foil.

  • Under continuous stirring, carefully add 1M NaOH dropwise until the pH reaches exactly 8.0.

Step 3: Liquid-Liquid Extraction (LLE)

  • Add an equal volume (1L) of Chloroform (or Ethyl Acetate) to the pH-adjusted supernatant[],[2].

  • Agitate vigorously for 15 minutes using an overhead stirrer.

  • Transfer the mixture to a separatory funnel. If an emulsion forms, add solid NaCl (up to 10% w/v) and gently swirl, or centrifuge the biphasic mixture at 4,000 × g for 10 minutes.

  • Collect the lower organic phase (if using Chloroform) or the upper organic phase (if using Ethyl Acetate).

  • Repeat the extraction twice more with half-volumes of solvent to ensure exhaustive recovery.

Step 4: Concentration & Validation

  • Pool the organic fractions and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Filter the solution and concentrate it using a rotary evaporator. Set the water bath to ≤35°C and maximize the vacuum to prevent thermal degradation.

  • Validation Checkpoint: Re-dissolve a micro-fraction of the resulting crude red powder in methanol. Analyze via HPLC-DAD (monitoring at 235 nm and 490 nm) to confirm the presence of the intact Cinerubin R peak before proceeding to downstream silica gel or Sephadex LH-20 purification.

Workflow Broth Streptomyces Culture Broth Centrifuge Centrifugation (8000 x g) Broth->Centrifuge Supernatant Supernatant (Filtrate) Centrifuge->Supernatant pH pH Adjustment (pH 7.5 - 8.5) Supernatant->pH LLE Liquid-Liquid Extraction (Chloroform/Ethyl Acetate) pH->LLE Organic Organic Phase (Cinerubin R) LLE->Organic Evap Rotary Evaporation (<35°C, Dark) Organic->Evap Extract Crude Cinerubin R Extract Evap->Extract

Caption: Standardized workflow for Cinerubin R extraction from Streptomyces culture broth.

References

  • CAS 147657-35-0 (Cinerubin R)
  • Glycogenomics as a mass spectrometry-guided genome-mining method for microbial glycosylated molecules Source: PNAS URL
  • US3039924A - Cinerubins a and b, their aglycone cinerubinone and their production Source: Google Patents URL
  • Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples Source: MDPI URL

Sources

Optimization

Resolving HPLC peak tailing for Cinerubin R purity analysis

Technical Support Center: Cinerubin R Purity Analysis A Senior Application Scientist's Guide to Resolving HPLC Peak Tailing Welcome to the technical support center for HPLC analysis. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cinerubin R Purity Analysis

A Senior Application Scientist's Guide to Resolving HPLC Peak Tailing

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the purity analysis of Cinerubin R and other anthracycline compounds. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your method development.

Cinerubin R, an anthracycline antibiotic, possesses a complex chemical structure containing a quinone, hydroquinone, and an amino sugar moiety.[1] This complexity, particularly the presence of basic functional groups, makes it susceptible to problematic secondary interactions during reversed-phase HPLC, often manifesting as peak tailing. Symmetrical peaks are crucial for accurate quantification and reliable results. This guide provides a systematic approach to diagnose and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to walk you through a logical troubleshooting process, from the simplest checks to more complex, analyte-specific solutions.

Q1: I'm observing peak tailing for Cinerubin R. What are the first things I should check?

Before delving into complex chemical interactions, it's essential to rule out common system and method-related issues. Often, peak shape problems, especially if they affect all peaks in the chromatogram, can be traced back to the physical setup of the HPLC system.[2]

Initial System & Method Health Check:

  • Extra-Column Volume: Excessive or poorly made connections between the injector, column, and detector can introduce "dead volume," where the sample can diffuse and cause band broadening and tailing.[2][3][4] This effect is often more pronounced for early-eluting peaks.[2][5] Ensure all tubing is cut cleanly and fitted properly.

  • Column Contamination or Degradation: A blocked frit or contamination at the head of the column can distort peak shape.[4] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the guard column.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to asymmetrical peaks. To diagnose this, try diluting your sample or reducing the injection volume to see if the peak shape improves.[2][4]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.[4] Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My initial checks didn't resolve the tailing, which is specific to the Cinerubin R peak. Could my mobile phase pH be the problem?

Absolutely. For ionizable compounds like Cinerubin R, which contains a basic amino sugar, mobile phase pH is a critical parameter.[6] The primary cause of peak tailing for basic compounds is often secondary interactions with the stationary phase.[7]

The Role of pH and Analyte pKa:

The goal is to maintain the analyte in a single, stable ionic state. If the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms will exist, leading to peak broadening or splitting. For a basic compound like Cinerubin R, you want the mobile phase pH to be at least 2 units below its pKa to ensure it is fully protonated and in a single form.

Actionable Steps:

  • Lower the Mobile Phase pH: Adjusting the mobile phase to a pH of 3.0 or lower is a common strategy.[2] At this low pH, the acidic silanol groups on the silica surface of the column are protonated (Si-OH), minimizing their ability to interact ionically with the now positively charged Cinerubin R molecule (R₃NH⁺).[7][8]

  • Utilize a Buffer: Using a buffer is essential to maintain a constant pH throughout the analysis, ensuring reproducible retention times and peak shapes.[6][9] Phosphate and acetate buffers are commonly used.[9][10] A buffer concentration of 10-50 mM is generally sufficient.[11]

Buffer SystemEffective pH RangeUV Cutoff (approx.)Suitability Notes
Phosphate2.1 - 3.1 & 6.2 - 8.2~200 nmWidely used, good buffering capacity.[9] Not volatile, so unsuitable for LC-MS.
Formate2.8 - 4.8~210 nmVolatile and excellent for LC-MS applications.[10]
Acetate3.8 - 5.8~210 nmAnother good option for LC-MS.
Citrate2.1 - 6.4~230 nmBuffers over a wide pH range but has a higher UV cutoff.[10]

Table 1: Common HPLC Buffers and Their Properties.

Q3: I've optimized the pH, but some tailing persists. What's happening on the stationary phase?

If pH optimization alone isn't sufficient, the issue likely lies with strong secondary interactions between your analyte and residual silanol groups on the silica surface of the HPLC column.[2][7]

Understanding Silanol Interactions:

Even with high-quality, end-capped C18 columns, some residual silanol groups (Si-OH) remain on the silica surface.[12][13] These silanols can exist in different forms, with free silanols being the most acidic and problematic.[12][14] At mid-range pH values (pH > 3), these silanols can become deprotonated (SiO⁻) and act as strong ion-exchange sites for protonated basic compounds like Cinerubin R, causing peak tailing.[3][8]

Figure 1: Mechanism of peak tailing due to secondary silanol interactions.

Q4: How can I effectively mitigate these secondary silanol interactions?

There are several effective strategies to block or compete with these unwanted interactions:

  • Use a Base-Deactivated or Sterically Protected Column: Modern HPLC columns are often described as "base-deactivated" or "end-capped."[8] End-capping involves reacting the residual silanols with a small silylating agent to make them less active.[13] Sterically protected columns have bulky side chains that physically hinder analytes from reaching the residual silanols.[13] For challenging basic compounds, choosing a column with extremely low silanol activity is beneficial.[8]

  • Add a Competing Base to the Mobile Phase: Introducing a small, basic additive like triethylamine (TEA) to the mobile phase can be very effective.[8] The TEA molecules, being small and in high concentration, will preferentially interact with the active silanol sites, effectively "shielding" them from the Cinerubin R molecules. A concentration of 0.01 M TEA is often a good starting point.[8]

Q5: Could metal contamination be a factor in my Cinerubin R analysis?

Yes, this is a frequently overlooked cause of peak tailing for certain classes of molecules. The structure of Cinerubin R, with its adjacent hydroxyl and carbonyl groups, makes it a potential chelating agent for metal ions.[15]

Metal Chelation as a Cause of Tailing:

Stainless steel components in the HPLC system (tubing, frits, etc.) can leach metal ions (like iron and nickel) into the mobile phase.[15][16][17] These metal ions can adsorb onto the column's stationary phase, creating active sites. Your Cinerubin R molecules can then chelate with these metal ions, resulting in a strong, secondary retention mechanism that leads to significant peak tailing.[15][18]

Troubleshooting_Workflow Start Peak Tailing Observed Check_System Q1: Perform Initial Checks (Dead Volume, Overload, Solvent) Start->Check_System Check_pH Q2: Optimize Mobile Phase pH (pH < 3, Use Buffer) Check_System->Check_pH Tailing Persists Resolved Peak Shape Acceptable Check_System->Resolved Issue Resolved Check_Column Q3/Q4: Address Silanol Interactions (New Column, Competing Base) Check_pH->Check_Column Tailing Persists Check_pH->Resolved Issue Resolved Check_Metal Q5/Q6: Investigate Metal Chelation (Passivation, Add Chelator) Check_Column->Check_Metal Tailing Persists Check_Column->Resolved Issue Resolved Check_Metal->Resolved Issue Resolved

Figure 2: A systematic workflow for troubleshooting HPLC peak tailing.

Q6: How can I diagnose and resolve these metal chelation issues?

Diagnosing metal chelation can be done by passivating the system or by adding a chelating agent to the mobile phase.

Strategies to Counteract Metal Chelation:

  • System Passivation: This process involves flushing the HPLC system with a strong acid, like nitric acid, to remove adsorbed metal ions and form a protective oxide layer on the stainless steel surfaces.[16][19][20] This can significantly reduce metal leaching.

  • Add a Chelating Agent: Introducing a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into your mobile phase can be highly effective.[15][17] The EDTA will bind to any free metal ions in the system, preventing them from interacting with your analyte.[17] Start with a very low concentration (e.g., 5-10 µM) as higher concentrations can cause other issues.[17]

Experimental Protocols

Here are detailed protocols for key troubleshooting procedures. Always wear appropriate personal protective equipment (PPE) when handling acids and solvents.

Protocol 1: HPLC System Passivation with Nitric Acid

Objective: To remove metal ion contamination from the HPLC flow path.

Methodology:

  • Preparation: Disconnect the HPLC column and replace it with a union. Also, disconnect the detector to avoid damaging the flow cell.[21]

  • Initial Flush: Flush the entire system with HPLC-grade water for 15 minutes at 1-2 mL/min.

  • Acid Wash: Flush the system with a 30-35% nitric acid solution (prepared by diluting concentrated nitric acid) at 1 mL/min for 30-60 minutes.[16][19] Caution: Nitric acid is highly corrosive. Ensure proper ventilation and wear appropriate PPE.

  • Water Rinse: Replace the acid with HPLC-grade water and flush the system thoroughly for at least 30 minutes, or until the eluent is neutral (check with pH paper).

  • Solvent Flush: Flush the system with isopropanol or methanol for 15 minutes to remove the water.

  • Re-equilibration: Re-install the column and equilibrate with your mobile phase until a stable baseline is achieved.

Protocol 2: Mobile Phase Preparation with a Competing Base (TEA)

Objective: To suppress secondary silanol interactions.

Methodology:

  • Prepare Aqueous Component: Prepare your aqueous buffer solution as you normally would (e.g., 25 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid).

  • Add Competing Base: To 1 liter of the prepared aqueous buffer, add 1.4 mL of triethylamine (TEA). This will give a final concentration of approximately 10 mM.

  • Mix and Degas: Stir the solution thoroughly to ensure the TEA is fully dissolved. Degas the mobile phase using sonication or vacuum filtration.

  • Prepare Final Mobile Phase: Mix the TEA-containing aqueous phase with your organic solvent (e.g., acetonitrile) at the desired ratio for your analysis.

References

  • Nakahama, M., et al. (1992). A new anthracycline antibiotic, cinerubin R. Taxonomy, structural elucidation and biological activity. The Journal of Antibiotics, 45(10), 1599–1608. Available at: [Link]

  • Nawata, T., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. Available at: [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available at: [Link]

  • ACE. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE. Available at: [Link]

  • Kümmerer, K., et al. (2006). Development of an analytical method for the determination of anthracyclines in hospital effluents. International Journal of Hygiene and Environmental Health, 209(6), 531-539. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Dolan, J. W. (2002). Why Do Peaks Tail? LCGC North America, 20(5), 430-436. Available at: [Link]

  • ACE. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE. Available at: [Link]

  • Dong, M. W. (2018). HPLC Troubleshooting: 10 Common Problems and Their Solutions. LCGC North America, 36(s4), 10-15. Available at: [Link]

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Alwsci. Available at: [Link]

  • ResearchGate. (n.d.). A HPLC method for the simultaneous determination of seven anthracyclines. ResearchGate. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Phenomenex. (2025). The Role of End-Capping in RP. Phenomenex. Available at: [Link]

  • ResearchGate. (2006). Development of an analytical method for the determination of anthracyclines in hospital effluents. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Agilent Technologies. (n.d.). The Secrets of Good Peak Shape in HPLC. Agilent Technologies. Available at: [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. ACE. Available at: [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Element Lab Solutions. Available at: [Link]

  • Shimadzu. (2024). Chelating agent separation analysis using a HILIC column. Shimadzu. Available at: [Link]

  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system. Analytics-Shop. Available at: [Link]

  • Welch Materials. (2024). Cleaning and Passivation of Liquid Chromatography. Welch Materials. Available at: [Link]

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. PharmaCores. Available at: [Link]

  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe, 15(12), 738-746. Available at: [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Separation Science. (2024). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Separation Science. Available at: [Link]

  • O'Laughlin, J. W. (1986). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. Journal of Liquid Chromatography, 9(12), 2593-2619. Available at: [Link]

  • Fountain, K. J., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC North America, 40(6), 266-273. Available at: [Link]

  • Microsolv Technology Corporation. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA. Microsolv. Available at: [Link]

  • Morales-Cepeda, A. B., & Fountain, K. J. (2023). Methods for the Passivation of HPLC Instruments and Columns. LCGC North America, 41(6), 234-239. Available at: [Link]

  • Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments. Diduco. Available at: [Link]

  • Larson, R. R., et al. (2003). Development of an HPLC Method for Simultaneous Analysis of Five Antineoplastic Agents. Journal of Occupational and Environmental Hygiene, 1(1), 24-33. Available at: [Link]

  • ResearchGate. (2023). Column Watch: Methods for the Passivation of HPLC Instruments and Columns. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cinerubin R for In Vitro Cell Viability Assays

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Cinerubin R , a potent anthracycline antibiotic isolated from the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Cinerubin R , a potent anthracycline antibiotic isolated from the fermentation broth of Streptomyces eurythermus[1]. Known for its unique ability to overcome multi-drug resistance (MDR)[1], Cinerubin R presents specific handling and assay compatibility challenges. This hub provides causality-driven troubleshooting, self-validating protocols, and FAQ support to ensure robust and reproducible IC50 determinations.

Frequently Asked Questions (FAQs)

Q: Why does Cinerubin R retain efficacy in MDR cell lines where standard anthracyclines (like Doxorubicin) fail? A: Cinerubin R possesses a unique structural composition—specifically, it is elucidated as 4"-aculosyl-4'-rhodinosyl-7-rhodosaminyl-epsilon-pyrromycinone[1]. This bulky, highly specific trisaccharide chain attached to its aglycone sterically hinders the binding affinity of efflux proteins such as P-glycoprotein (P-gp). Consequently, the intracellular accumulation of Cinerubin R remains lethal even in cells that actively expel simpler chemotherapeutics[1].

Q: What is the optimal solvent for Cinerubin R stock solutions? A: 100% Dimethyl Sulfoxide (DMSO). Aqueous buffers cause rapid precipitation and hydrolytic degradation of the glycosidic bonds. Keep the final DMSO concentration in cell culture media strictly below 0.5% (v/v) to prevent solvent-induced cytotoxicity from confounding your viability data.

Troubleshooting Guide: Viability Assay Anomalies

Issue 1: False-Positive Viability or "Flat" Dose-Response Curves

Symptom: Cells treated with high concentrations of Cinerubin R appear viable according to MTT or Resazurin readouts, despite clear microscopic evidence of cell death and detachment. Causality: Anthracyclines possess a conjugated tetracyclic ring system that is intensely red/orange, absorbing light strongly between 480–590 nm. This overlaps directly with the absorbance peak of the MTT formazan product (~570 nm). Furthermore, the quinone moiety in anthracyclines can directly interact with and reduce tetrazolium salts in a cell-free manner, artificially inflating viability readings and generating false-positive survival data[2]. Resolution: Abandon colorimetric tetrazolium assays for anthracyclines. Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo) which relies on the luciferase reaction and is entirely unaffected by the optical properties or redox interference of the drug.

Issue 2: High Inter-Replicate Variability (Drifting IC50)

Symptom: Technical replicates on the same microplate show high standard deviations, often with decreasing drug potency across the plate (edge effects aside). Causality: Cinerubin R is highly hydrophobic. When serially diluted in serum-free media or PBS, the compound rapidly adsorbs to the untreated polystyrene walls of standard microtiter plates. This depletes the effective soluble concentration delivered to the cells. Resolution: Perform all intermediate serial dilutions in media containing at least 10% Fetal Bovine Serum (FBS) to act as a carrier protein, and strictly use ultra-low attachment (ULA) or glass-lined plates for the dilution series before transferring the drug to the assay plate.

Data Presentation: Optimization Matrices

Table 1: Cinerubin R Handling & Storage Parameters
ParameterRecommendationCausality / Rationale
Primary Solvent 100% DMSOPrevents aqueous hydrolysis of the trisaccharide chain.
Storage Temp -20°C (Long term)Minimizes thermal degradation of the pyrromycinone core.
Light Exposure Strict DarkAnthracyclines undergo rapid photolytic degradation.
Max Media DMSO ≤ 0.5% (v/v)Prevents baseline shift in cell viability from solvent toxicity.
Table 2: Viability Assay Compatibility for Anthracyclines
Assay TypeReadout MechanismCompatibilityKnown Interferences
MTT / MTS Absorbance (570 nm)Poor Optical overlap; direct chemical reduction of dye[2].
Resazurin Fluorescence (590 nm)Poor Quenching and autofluorescence from the drug's ring system.
SRB Absorbance (510 nm)Moderate Requires extensive washing to remove residual red drug color.
ATP-Luminescence LuminescenceExcellent No optical interference; directly measures metabolic ATP.

Experimental Protocol: Self-Validating ATP Viability Assay

To ensure trustworthiness, this protocol incorporates a self-validating system using internal controls to isolate true drug effects from assay artifacts.

Step 1: Cell Seeding and Equilibration

  • Harvest target cells (e.g., parental and MDR sublines) in the logarithmic growth phase.

  • Seed 5,000 cells/well in 90 µL of complete media (10% FBS) into a solid white, flat-bottom 96-well plate (white plates maximize luminescence signal reflection and prevent well-to-well crosstalk).

  • Include the following self-validation controls:

    • Media Background: Wells with 100 µL media only (no cells) to establish baseline luminescence.

    • Vehicle Control: Cells treated with 0.5% DMSO (matching the highest solvent concentration).

    • Positive Control: Cells treated with a known, non-fluorescent cytotoxic agent (e.g., 10 µM Staurosporine).

  • Incubate for 24 hours at 37°C, 5% CO2.

Step 2: Cinerubin R Serial Dilution (Protect from Light)

  • Thaw the 10 mM Cinerubin R DMSO stock at room temperature in the dark.

  • Using a low-binding 96-well V-bottom plate, prepare a 10-point serial dilution (e.g., 1:3 ratio) in complete media. Do not use PBS.

  • Ensure the drug concentration is prepared at 10X the final desired concentration (e.g., ranging from 100 µM down to 5 nM).

Step 3: Treatment

  • Transfer 10 µL of the 10X Cinerubin R dilutions to the corresponding wells containing 90 µL of cells (final volume = 100 µL; final drug range = 10 µM to 0.5 nM).

  • Incubate for 72 hours.

Step 4: ATP-Luminescence Detection

  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. (Uneven temperature causes luminescence edge effects).

  • Add 100 µL of room-temperature ATP detection reagent (e.g., CellTiter-Glo) to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.5–1.0 seconds per well.

Step 5: Data Normalization Subtract the Media Background from all wells. Calculate viability as a percentage of the Vehicle Control and plot using non-linear regression (curve fit) to determine the IC50.

Mandatory Visualization: Optimization Workflow

G Start Start: Cinerubin R Assay Prep Solvent Prepare 10mM Stock in 100% DMSO (Store at -20°C in dark) Start->Solvent Dilution Serial Dilution in 10% FBS Media (Use low-binding plates) Solvent->Dilution AssayChoice Select Viability Assay Platform Dilution->AssayChoice MTT MTT / Resazurin (Colorimetric) AssayChoice->MTT Avoid ATP ATP Luminescence (e.g., CellTiter-Glo) AssayChoice->ATP Recommended MTT_Error False Viability Data (Anthracycline Optical Interference) MTT->MTT_Error Readout Measure Luminescence Signal (Normalize to Vehicle Control) ATP->Readout MTT_Error->AssayChoice Troubleshoot Success Accurate IC50 Determination (Valid for MDR cell lines) Readout->Success

Decision matrix and workflow for optimizing Cinerubin R cell viability assays.

Sources

Optimization

Technical Support Center: Troubleshooting Cinerubin R Topoisomerase II Assays

Welcome to the Technical Support Center for Topoisomerase II (Topo II) assay optimization. This guide is specifically designed for researchers and drug development professionals working with Cinerubin R , a potent anthra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Topoisomerase II (Topo II) assay optimization. This guide is specifically designed for researchers and drug development professionals working with Cinerubin R , a potent anthracycline antibiotic and Topo II poison[].

While Cinerubin R is highly effective at stabilizing the Topo II cleavage complex (Topo IIcc)[2][3], its polycyclic aromatic structure introduces significant technical challenges in standard biochemical assays—primarily massive background noise and signal quenching[4]. This guide provides field-proven, causality-driven solutions to isolate true enzymatic inhibition from compound-induced artifacts.

Troubleshooting Guide & FAQs

Q1: Why is my baseline fluorescence so high, completely masking the Topo II decatenation/relaxation signal?

The Mechanism: Cinerubin R, like other anthracyclines (e.g., doxorubicin, daunorubicin), possesses inherent autofluorescence due to its conjugated polycyclic aglycone core[4]. It strongly excites in the 470–490 nm range and emits broadly between 550–600 nm. If you are using a standard FRET-based assay or a fluorescent DNA probe, the compound's intrinsic fluorescence will overwhelm the assay's dynamic range. The Solution: Transition to a Time-Resolved FRET (TR-FRET) assay. TR-FRET utilizes lanthanide chelates (such as Europium or Terbium) as donor fluorophores, which have exceptionally long emission half-lives (in the millisecond range)[5]. By introducing a time delay (e.g., 50–100 µs) between the excitation flash and the signal measurement, the short-lived autofluorescence of Cinerubin R decays to zero, allowing you to measure only the true assay signal[5].

Q2: I am using a SYBR Green-based DNA relaxation assay. The fluorescence signal drops dramatically even in my "no-enzyme" control wells. What is happening?

The Mechanism: Cinerubin R is a potent DNA intercalator[]. It competitively displaces minor-groove binders and intercalating dyes (like SYBR Green, PicoGreen, or Ethidium Bromide) from the DNA template. Furthermore, when bound to DNA, the anthracycline core can act as a static quencher, absorbing the emission of nearby fluorophores via resonance energy transfer. The Solution: Abandon intercalator-dependent fluorescent readouts when testing anthracyclines. The gold standard alternative is the Gel-Based Kinetoplast DNA (kDNA) Decatenation Assay [6][7]. This assay relies purely on the electrophoretic mobility of DNA molecules rather than fluorescence, completely bypassing dye-displacement artifacts[7][8].

Q3: I observe inconsistent IC 50​ values and visible micro-precipitates in my assay buffer at higher Cinerubin R concentrations (>10 µM). How can I stabilize the compound?

The Mechanism: Cinerubin R is highly hydrophobic. In standard aqueous Topo II reaction buffers (which contain Mg 2+ and ATP), high concentrations of the compound can self-aggregate or bind non-specifically to the plastic walls of the microplate, reducing the effective concentration of the drug. The Solution: Optimize your solvent conditions. Ensure the final DMSO concentration is strictly maintained at 1–2% (v/v)[6]. Supplement the reaction buffer with a mild, non-ionic detergent (e.g., 0.01% Tween-20) and a carrier protein (e.g., 30 µg/mL Bovine Serum Albumin, BSA) to prevent hydrophobic aggregation and non-specific binding[7][9].

Quantitative Data Presentation

Table 1: Comparative Analysis of Topo II Assay Formats for Cinerubin R Evaluation

Assay FormatSusceptibility to Cinerubin R InterferencePrimary Artifact MechanismRecommended Mitigation
Standard FRET HighAutofluorescence overlap (Emission ~580nm)Switch to TR-FRET or Gel-based assay
Intercalator Dye (SYBR) Very HighCompetitive dye displacement & QuenchingDo not use for anthracyclines
TR-FRET (Europium) LowMinimal (Bypassed via time-gated measurement)Use 50-100 µs measurement delay
kDNA Gel Decatenation NoneN/A (Relies on physical DNA topology)Post-stain gel; avoid EtBr during run

Experimental Protocol: Gel-Based kDNA Decatenation Assay

This protocol is a self-validating system designed specifically for evaluating Topo II poisons like Cinerubin R, avoiding all fluorescence-based background noise[6][7].

Assay Principle: Kinetoplast DNA (kDNA) from Crithidia fasciculata consists of highly catenated (interlocked) networks of circular DNA. Due to its massive size, kDNA cannot migrate into an agarose gel. Active Topo II decatenates the network into free DNA minicircles, which migrate rapidly. Cinerubin R inhibits this decatenation, trapping the DNA in the well[7][10].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 1X Topo II Reaction Buffer containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl 2​ , 0.5 mM ATP, 0.5 mM DTT, and 30 µg/mL BSA[7][8].

    • Causality Note: BSA is critical here to prevent the hydrophobic Cinerubin R from precipitating out of the aqueous solution.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of kDNA substrate, the 1X Reaction Buffer, and the desired concentration of Cinerubin R (diluted in DMSO, final DMSO ≤2%). Include a solvent-only control (DMSO) and a known Topo II poison control (e.g., Etoposide or Doxorubicin) to validate assay performance[6].

  • Pre-incubation: Incubate the mixture on ice for 10 minutes.

    • Causality Note: This allows Cinerubin R to intercalate into the kDNA before the enzyme is introduced, ensuring accurate binding kinetics without premature enzymatic cleavage.

  • Enzyme Addition: Add 1 Unit of purified human Topoisomerase IIα to initiate the reaction. Incubate at 37°C for 30 minutes[7][10].

  • Reaction Termination: Stop the reaction by adding a stop buffer containing 1% SDS and 0.5 mg/mL Proteinase K. Incubate at 50°C for 30 minutes.

    • Causality Note: SDS denatures the enzyme, and Proteinase K digests the Topo IIcc. Without this step, the covalently bound protein would artificially retard DNA migration in the gel, leading to false positives for inhibition.

  • Electrophoresis: Load the samples onto a 1% agarose gel.

    • Critical Step: Do not include Ethidium Bromide (EtBr) in the gel or running buffer. Cinerubin R competes with EtBr for intercalation sites. Running the gel without EtBr prevents the anthracycline from displacing the dye during electrophoresis. Run at 100V for 1 hour.

  • Post-Staining & Imaging: Post-stain the gel in a solution of 0.5 µg/mL EtBr for 30 minutes, destain in water, and image under UV light. Uninhibited Topo II will show a distinct band of fast-migrating minicircles; Cinerubin R-inhibited samples will retain DNA in the wells[10].

Interference Mitigation Workflow

G Start Cinerubin R Topo II Assay Issue1 High Baseline Fluorescence Start->Issue1 Issue2 Signal Quenching (Dye Displacement) Start->Issue2 Issue3 Compound Precipitation Start->Issue3 Mech1 Anthracycline Autofluorescence Issue1->Mech1 Mech2 Competitive DNA Intercalation Issue2->Mech2 Mech3 Hydrophobic Aggregation Issue3->Mech3 Sol1 Use TR-FRET (Time-Resolved) Mech1->Sol1 Sol2 Use Gel-Based kDNA Assay Mech2->Sol2 Sol3 Add 0.01% Tween-20 & 30 µg/mL BSA Mech3->Sol3

Workflow for identifying and mitigating Cinerubin R interference in Topoisomerase II assays.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Cinerubin R Cellular Uptake in MDR Cell Lines

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with Cinerubin R cellular uptake in multidrug-resistant (MDR) cell lines. This guide is desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with Cinerubin R cellular uptake in multidrug-resistant (MDR) cell lines. This guide is designed to provide in-depth troubleshooting strategies and address common questions, moving from foundational concepts to advanced experimental design. Our goal is to equip you with the knowledge to diagnose and resolve issues in your experiments, ensuring data integrity and advancing your research.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial questions and provides a foundational understanding of the key players in your experimental system.

Q1: What is Cinerubin R and why is its uptake a relevant measure?

Cinerubin R is an anthracycline antibiotic, a class of compounds frequently used in chemotherapy. Its intrinsic fluorescence makes it a useful tool for studying cellular drug uptake and the mechanisms of multidrug resistance. Low intracellular accumulation of Cinerubin R in cancer cells is often indicative of active drug efflux, a primary mechanism of MDR.

Q2: What is Multidrug Resistance (MDR) and how does it affect Cinerubin R uptake?

Multidrug resistance is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs.[1][2] A primary cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters.[3][4] These transporters act as efflux pumps, actively removing drugs like Cinerubin R from the cell, leading to decreased intracellular concentration and reduced therapeutic effect.[3]

Q3: Which specific ABC transporters are most likely responsible for pumping Cinerubin R out of the cells?

The three main ABC transporters implicated in MDR are:

  • P-glycoprotein (P-gp/ABCB1): Known to transport a wide variety of hydrophobic compounds.[5][6]

  • Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Transports a broad range of substrates, including many conjugated molecules.[7][8]

  • Breast Cancer Resistance Protein (BCRP/ABCG2): Effluxes a diverse array of substrates, including chemotherapeutic agents and fluorescent dyes.[9][10]

There can be significant overlap in the substrates of these transporters.[10][11]

Part 2: In-Depth Troubleshooting Guides

If the FAQs haven't resolved your issue, this section provides a more detailed, step-by-step approach to pinpointing the source of low Cinerubin R uptake.

Guide 1: Is Your MDR Cell Line Truly Expressing an MDR Phenotype?

Before troubleshooting the assay itself, it's crucial to confirm the foundational characteristic of your model system: the MDR phenotype.

Q: My Cinerubin R uptake is low. How can I be sure my cells are actually multidrug-resistant?

A: Verification of the MDR phenotype is a critical first step. You can establish this through several methods:

  • Cytotoxicity Assays: Compare the sensitivity of your putative MDR cell line to a parental, drug-sensitive cell line using a known chemotherapeutic agent that is a substrate for ABC transporters (e.g., doxorubicin, paclitaxel).[12][13] A significantly higher IC50 value in your MDR line is a strong indicator of resistance.

  • Gene and Protein Expression Analysis: Use RT-qPCR and Western blotting to quantify the mRNA and protein levels of key ABC transporters (P-gp, MRP1, and BCRP). Elevated expression in your MDR line compared to a sensitive control confirms the molecular basis of resistance.

  • Functional Efflux Assays: Utilize fluorescent substrates specific to certain transporters (e.g., Rhodamine 123 for P-gp, Calcein-AM for P-gp and MRP1) and measure their accumulation with and without specific inhibitors.

Caption: Workflow for validating the MDR phenotype.

Guide 2: Optimizing Your Cinerubin R Uptake Assay

Even with a confirmed MDR cell line, suboptimal assay conditions can lead to artificially low uptake readings.

Q: I've confirmed my cells are MDR, but Cinerubin R uptake is still unexpectedly low. What experimental parameters can I adjust?

A: Systematic optimization of your assay protocol is key. Consider the following factors:

  • Cinerubin R Concentration: Are you using an appropriate concentration? Too low, and the signal may be undetectable. Too high, and you risk cytotoxicity, which can compromise cell membrane integrity and affect uptake. Perform a concentration-response curve to determine the optimal range.

  • Incubation Time: Is the incubation period sufficient for uptake but not so long that efflux dominates or cytotoxicity occurs? A time-course experiment (e.g., 15, 30, 60, 120 minutes) will help identify the optimal window for measuring initial uptake.

  • Cell Health and Viability: Are your cells healthy and in the logarithmic growth phase? Over-confluent or stressed cells will exhibit altered metabolic activity and membrane transport. Always perform a viability check before your experiment.[14]

  • Temperature: ABC transporter activity is energy-dependent and thus temperature-sensitive. Ensure your incubation is performed at a stable 37°C. A control at 4°C, where active transport is inhibited, can serve as a baseline for passive diffusion.

ParameterRationaleRecommended Action
Cinerubin R Concentration Balance signal strength with potential cytotoxicity.Perform a dose-response curve to find the optimal concentration that yields a robust signal without significant cell death.
Incubation Time Capture uptake before efflux reaches equilibrium or cytotoxicity occurs.Conduct a time-course experiment to identify the linear range of uptake.
Cell Density Ensure cells are in an active metabolic state and avoid artifacts from over-confluence.Plate cells to reach 70-80% confluency at the time of the experiment.
Temperature Active transport by ABC pumps is an energy-dependent process.Maintain a constant 37°C during incubation. Include a 4°C control to assess passive diffusion.
Guide 3: Using Inhibitors to Probe Transporter Activity

If you suspect a specific ABC transporter is responsible for low Cinerubin R uptake, chemical inhibitors can be powerful tools for confirmation.

Q: How can I determine which specific ABC transporter is responsible for the low Cinerubin R uptake in my cells?

A: Utilize specific inhibitors for each of the major MDR-associated transporters. By blocking the function of a particular transporter, you can observe if Cinerubin R accumulation increases.

TransporterInhibitorTypical Working ConcentrationNotes
P-gp (ABCB1) Verapamil10-50 µMA first-generation inhibitor; can have off-target effects at higher concentrations.[15][16][17]
MRP1 (ABCC1) MK-57110-50 µMA well-established competitive inhibitor of MRP1.[18][19][20]
BCRP (ABCG2) Ko1430.1-1 µMA potent and specific inhibitor of BCRP.[21][22][23] Note that at higher concentrations (>1 µM), it may also inhibit P-gp.[24]

graph "Inhibitor_Workflow" {
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"Start" -> "Prep"; "Prep" -> "Inhibitors"; "Inhibitors" -> "Incubate"; "Incubate" -> "Measure"; "Measure" -> "Analysis"; "Analysis" -> "Conclusion_Pgp"; "Analysis" -> "Conclusion_MRP1"; "Analysis" -> "Conclusion_BCRP"; }

Caption: Using inhibitors to identify active transporters.

Part 3: Detailed Experimental Protocols

To ensure reproducibility and accuracy, this section provides step-by-step protocols for key assays mentioned in the troubleshooting guides.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[25][26]

Materials:

  • 96-well plate

  • Cells in culture

  • Drug/compound for testing

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[27]

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with varying concentrations of your test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[28][29]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[27]

  • Incubate at room temperature in the dark for at least 2 hours, mixing gently to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[28][29]

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[30]

Materials:

  • Cells in culture

  • Apoptosis-inducing agent (positive control)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells as required for your experiment.

  • Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

Interpreting Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells[31][32]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells[31][33]

  • Annexin V- / PI+: Necrotic cells

References

  • Allen, J. D., et al. (2002). Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C. Molecular Cancer Therapeutics, 1(6), 417-425. [Link]

  • Allen, J. D., et al. (2002). Potent and Specific Inhibition of the Breast Cancer Resistance Protein Multidrug Transporter in Vitro and in Mouse Intestine by a Novel Analogue of Fumitremorgin C. American Association for Cancer Research Journals. [Link]

  • Wikipedia. (2024). P-glycoprotein. [Link]

  • Unknown. (n.d.). MTT ASSAY: Principle. [Link]

  • Talukdar, S., et al. (2022). Multidrug Resistance in Cancer Cells: Focus on a Possible Strategy Plan to Address Colon Carcinoma Cells. Cancers, 14(11), 2795. [Link]

  • Solvo Biotechnology. (n.d.). MRP1 - Transporters. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • van der Wildt, B., et al. (2023). In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143. Molecular Pharmaceutics, 20(7), 3589-3600. [Link]

  • Bio-Rad. (n.d.). Cytotoxicity Assays. [Link]

  • Leinco Technologies. (n.d.). Annexin V — FITC Apoptosis Detection Kit. [Link]

  • Mao, Q., & Unadkat, J. D. (2015). Structure and Function of the Human Breast Cancer Resistance Protein (BCRP/ABCG2). The AAPS journal, 17(1), 53–64. [Link]

  • Iannetti, L., et al. (2004). USE OF VERAPAMIL AS A POTENTIAL P-GLYCOPROTEIN INHIBITOR IN PATIENTS WITH REFRACTORY EPILEPSY. Annals of Pharmacotherapy, 38(12), 2051-2054. [Link]

  • Longley, D. B., & Johnston, P. G. (2017). Novel strategies to prevent the development of multidrug resistance (MDR) in cancer. Oncotarget, 8(52), 89378–89391. [Link]

  • Dudek, A., et al. (2022). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Psychiatria, 19(2), 144-153. [Link]

  • Mao, Q., & Unadkat, J. D. (2015). Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update. The AAPS Journal, 17(1), 65-82. [Link]

  • Weidner, L. D., et al. (2022). Ko143 Reverses MDR in Glioblastoma via Deactivating P-Glycoprotein, Sensitizing a Resistant Phenotype to TMZ Treatment. Anticancer Research, 42(2), 701-711. [Link]

  • Molecular Devices. (2026). Cell Viability, Cell Proliferation, Cytotoxicity Assays. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Munson, P. D., et al. (2016). Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme. Frontiers in oncology, 6, 209. [Link]

  • Bukowski, K., et al. (2020). Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. Cells, 9(4), 978. [Link]

  • Vazyme. (n.d.). Annexin V-FITC/PI Apoptosis Detection Kit. [Link]

  • Leon, L. G., et al. (2019). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Anticancer Research, 39(12), 6487-6498. [Link]

  • Fan, C. W., et al. (2016). Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells. Oncology letters, 11(5), 3237–3244. [Link]

  • Das, S., et al. (2012). Inhibition of the MRP1-mediated transport of the menadione-glutathione conjugate (thiodione) in HeLa cells as studied by SECM. Proceedings of the National Academy of Sciences, 109(23), 8824-8829. [Link]

  • Solvo Biotechnology. (n.d.). BCRP - Transporters. [Link]

  • Chauffert, B., et al. (1993). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. Leukemia, 7(5), 727-32. [Link]

  • Abdallah, O. M., et al. (2021). P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease. Journal of basic and clinical physiology and pharmacology, 32(5), 587–600. [Link]

  • Creative Bioarray. (n.d.). BCRP Substrate Identification Assay. [Link]

  • Fofana, I., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 64(6), e02078-19. [Link]

  • Fofana, I., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 64(6), e02078-19. [Link]

  • Examine.com. (2025). P-glycoprotein Substrates. [Link]

  • Iannetti, L., et al. (2004). Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy. The Annals of pharmacotherapy, 38(10), 1641–1644. [Link]

  • Ecker, G., et al. (2000). Substrate recognition by P-glycoprotein and the multidrug resistance-associated protein MRP1: a comparison. Molecular pharmacology, 57(3), 487-95. [Link]

  • ResearchGate. (n.d.). Selected substrates of Bcrp. [Link]

  • Zhou, S. F., et al. (2008). Substrates and inhibitors of human multidrug resistance associated proteins and the implications in drug development. Current medicinal chemistry, 15(20), 1981-2039. [Link]

  • Johnson, Z. L., & Chen, J. (2017). Structural Basis of Substrate Recognition by the Multidrug Resistance Protein MRP1. Cell, 168(6), 1075–1085.e9. [Link]

  • Wang, Z., et al. (2005). Classification of Substrates and Inhibitors of P-Glycoprotein Using Unsupervised Machine Learning Approach. Journal of Chemical Information and Modeling, 45(3), 750-760. [Link]

  • Gherasim, C., et al. (2010). Identification of multidrug resistance protein 1 (MRP1/ABCC1) as a molecular gate for cellular export of cobalamin. Blood, 115(8), 1635-44. [Link]

  • Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification. [Link]

Sources

Optimization

Cinerubin R Technical Support Center: Dosing &amp; Cytotoxicity Troubleshooting Guide

Welcome to the Cinerubin R Technical Support Center. Cinerubin R is a potent anthracycline antibiotic isolated from Streptomyces eurythermus, characterized by its unique polycyclic aromatic structure and profound efficac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Cinerubin R Technical Support Center. Cinerubin R is a potent anthracycline antibiotic isolated from Streptomyces eurythermus, characterized by its unique polycyclic aromatic structure and profound efficacy against multi-drug-resistant (MDR) tumor cells. However, like many anthracyclines, its narrow therapeutic window is complicated by severe off-target cytotoxicity.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you refine Cinerubin R dosing and isolate on-target efficacy from off-target noise.

Section 1: Mechanistic Foundations & FAQs

Q1: What drives the off-target cytotoxicity of Cinerubin R, and how does it differ from its on-target efficacy?

A: The cytotoxicity of Cinerubin R is a double-edged sword driven by two distinct molecular pathways.

On-Target Efficacy: In rapidly proliferating cancer cells, Cinerubin R exerts its therapeutic effect by intercalating into DNA and acting as a [1]. By stabilizing the TOP2A-DNA cleavage complex, it prevents DNA re-ligation, leading to fatal double-strand breaks (DSBs) and subsequent apoptosis.

Off-Target Toxicity: The dose-limiting toxicity of anthracyclines—most notably cardiotoxicity—was historically attributed solely to the generation of reactive oxygen species (ROS) via the redox cycling of the drug's quinone moiety. However, recent authoritative studies demonstrate that off-target cytotoxicity is primarily mediated by the [2]. Unlike TOP2A, TOP2B is constitutively expressed in quiescent cells, including cardiomyocytes. Cinerubin R poisoning of TOP2B in these non-dividing cells triggers massive mitochondrial and genomic DNA damage, leading to heart failure models in vivo and rapid cell death in vitro.

G cluster_ontarget On-Target Efficacy (Tumor Cells) cluster_offtarget Off-Target Toxicity (Cardiomyocytes) CR Cinerubin R (Anthracycline) TOP2A Inhibition of TOP2A (Topoisomerase IIα) CR->TOP2A TOP2B Inhibition of TOP2B (Topoisomerase IIβ) CR->TOP2B ROS Quinone Redox Cycling (ROS Generation) CR->ROS DSB1 DNA Double-Strand Breaks TOP2A->DSB1 Apop1 Tumor Cell Apoptosis (Therapeutic Effect) DSB1->Apop1 DSB2 Mitochondrial/Genomic DNA Damage TOP2B->DSB2 ROS->DSB2 Apop2 Cardiomyocyte Apoptosis (Cardiotoxicity) DSB2->Apop2

Figure 1: Divergent signaling pathways of Cinerubin R on-target efficacy vs. off-target cytotoxicity.

Section 2: Dosing & Cytotoxicity Troubleshooting Guide

Q2: How do I establish a therapeutic window for Cinerubin R in vitro without triggering massive off-target cell death?

A: Establishing a therapeutic window requires a rigorous dose-response analysis comparing your target tumor line against a healthy control line (e.g., H9c2 rat cardiomyoblasts). Because specific IC50 data for the rare "R" variant is often proprietary or sparse, researchers benchmark dosing against structurally homologous anthracyclines like Cinerubin A/B and Doxorubicin.

You must titrate Cinerubin R in the picomolar to low nanomolar range . Anthracyclines of this class often exhibit sub-nanomolar potency against certain cell lines. Exceeding 100 nM frequently collapses the therapeutic window, causing universal cell death via ROS-induced lipid peroxidation.

Table 1: Comparative Cytotoxicity Metrics for Anthracycline Benchmarking

CompoundTarget Cell LineIC50 ValuePrimary Off-Target RiskClinical/Experimental Mitigation
Cinerubin R MDR Tumor CellsAssay DependentTOP2B / ROS CardiotoxicityDose titration, ADCs
Cinerubin B L1210 Leukemia15 - 48 nMHigh Oxidative StressAntioxidant co-treatment
Cinerubin A A549 / HCT-116~0.6 - 1.2 nMMyelosuppressionLiposomal encapsulation
Doxorubicin Broad Spectrum100 - 300 nMCumulative CardiotoxicityDexrazoxane (10:1 ratio)

Data synthesized from benchmark anthracycline profiles [3][4].

Q3: My cardiomyocyte control cells are dying even at low Cinerubin R doses. How can I mitigate this oxidative stress in my assays to prove on-target specificity?

A: If your control cells are dying prematurely, you must introduce a self-validating control system using Dexrazoxane (ICRF-187) . Dexrazoxane is an FDA-approved cardioprotectant that acts through a dual mechanism: it [2] and its open-ring metabolite (ADR-925) chelates intracellular iron, blunting ROS generation.

By co-administering Dexrazoxane, you can rescue non-target cells from TOP2B-mediated death while preserving the TOP2A-mediated anti-tumor efficacy of Cinerubin R.

Protocol: In Vitro Dexrazoxane-Mitigated Cinerubin R Dosing Assay

This protocol ensures a self-validating system by isolating TOP2A efficacy from TOP2B toxicity.

Step 1: Cell Seeding & Synchronization

  • Seed target tumor cells (e.g., A549) and control cells (e.g., H9c2 cardiomyocytes) in parallel 96-well plates at a density of 5,000 cells/well.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and log-phase growth entry.

Step 2: Dexrazoxane Pre-treatment (The Causality Control)

  • Prepare a fresh stock of Dexrazoxane in DMSO (ensure final DMSO concentration in wells remains <0.1%).

  • Administer Dexrazoxane to the designated "Mitigated" wells 30 minutes prior to Cinerubin R exposure.

  • Critical Causality Step: Use a 10:1 molar ratio of Dexrazoxane to Cinerubin R. This specific ratio is clinically and experimentally validated to saturate TOP2B and chelate labile iron without competitively inhibiting TOP2A in tumor cells [5].

Step 3: Cinerubin R Administration

  • Perform a serial dilution of Cinerubin R (range: 0.1 nM to 100 nM).

  • Apply the compound to both the "Unmitigated" (Vehicle + Cinerubin R) and "Mitigated" (Dexrazoxane + Cinerubin R) wells.

Step 4: Viability and ROS Assessment

  • Incubate for 48–72 hours.

  • Multiplex your readout: Use an ATP-based luminescence assay (e.g., CellTiter-Glo) for cell viability, and a fluorescent ROS probe (e.g., DCFDA) to quantify oxidative stress.

  • Expected Result: Dexrazoxane should significantly shift the IC50 curve to the right in H9c2 cells (rescuing them), while the IC50 in tumor cells remains largely unaffected.

Workflow Step1 1. Cell Seeding (Tumor vs. H9c2) Step2 2. Pre-treatment Dexrazoxane (10:1 ratio) Step1->Step2 Step3 3. Cinerubin R Dosing (IC50 range) Step2->Step3 Step4 4. Incubation (24-72 hours) Step3->Step4 Step5 5. Viability & ROS Quantification Step4->Step5

Figure 2: High-throughput in vitro workflow for mitigating Cinerubin R off-target toxicity.

Section 3: Advanced Formulation & Delivery FAQs

Q4: Can I use advanced delivery systems to improve Cinerubin R's safety profile in vivo?

A: Yes. The extreme lipophilicity and high potency of the Cinerubin class make them excellent candidates for targeted delivery systems.

Antibody-Drug Conjugates (ADCs): Because free Cinerubin R has a narrow therapeutic index, conjugating it to a monoclonal antibody via a cleavable linker ensures the payload is only internalized and released within target-expressing tumor cells. Recent patent literature highlights the use of [6], which bypasses systemic TOP2B exposure and drastically reduces off-target cardiotoxicity.

Liposomal Encapsulation: Similar to liposomal doxorubicin (Doxil), encapsulating Cinerubin R in PEGylated liposomes prevents the drug from crossing the tight junctions of healthy cardiac endothelium, while allowing it to accumulate in the leaky vasculature of tumor microenvironments (the EPR effect).

References

  • Nakata, M., et al. "A new anthracycline antibiotic, cinerubin R. Taxonomy, structural elucidation and biological activity." Journal of Antibiotics.[Link]

  • Jirkovský, E., et al. "Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexrazoxane Is Mediated by Topoisomerase II Beta and Not Metal Chelation." Circulation: Heart Failure.[Link]

  • Marinello, J., et al. "Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives." International Journal of Molecular Sciences.[Link]

  • Hofland, K. F., et al. "Dexrazoxane Protects against Myelosuppression from the DNA Cleavage–Enhancing Drugs Etoposide and Daunorubicin but not Doxorubicin." Clinical Cancer Research.[Link]

  • "Antibody drug conjugates." World Intellectual Property Organization (WIPO)

Reference Data & Comparative Studies

Validation

Comparative Analysis of Cinerubin R and Cinerubin B Cytotoxicity: A Technical Guide

As anthracycline antibiotics continue to serve as a cornerstone in antineoplastic and antimicrobial drug development, novel derivatives are constantly evaluated to overcome the clinical limitations of first-generation dr...

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Author: BenchChem Technical Support Team. Date: April 2026

As anthracycline antibiotics continue to serve as a cornerstone in antineoplastic and antimicrobial drug development, novel derivatives are constantly evaluated to overcome the clinical limitations of first-generation drugs like doxorubicin. Isolated from Streptomyces species, Cinerubin B and Cinerubin R represent two structurally distinct anthracyclines with potent cytotoxic profiles[1][2].

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with an objective, data-driven comparison of these two compounds. This guide synthesizes their structural determinants of efficacy, comparative cytotoxicity data, and field-proven, self-validating experimental protocols for preclinical evaluation.

Structural and Mechanistic Divergence

While both compounds share the characteristic anthracycline aglycone core (ε-pyrromycinone) responsible for DNA intercalation, their distinct glycosylation patterns fundamentally alter their biological behavior and resistance profiles.

  • Cinerubin B: Features a specific trisaccharide chain. It is a highly potent inhibitor of both RNA and DNA synthesis, exhibiting sub-nanomolar to low-nanomolar IC50 values against multiple aggressive solid tumor and leukemia cell lines[3][4].

  • Cinerubin R: Characterized by a highly complex tetrasaccharide sequence (4"-aculosyl-4"-rhodinosyl-7-rhodosaminyl-ε-pyrromycinone)[1].

  • The Causality of Efficacy: The bulky, unique glycosylation of Cinerubin R provides a critical mechanistic advantage. It is poorly recognized by P-glycoprotein (P-gp) efflux pumps. Consequently, while Cinerubin B may be susceptible to standard anthracycline efflux mechanisms, Cinerubin R successfully evades these pumps, maintaining equipotent cytotoxicity against multidrug-resistant (MDR) cancer cells and their parental counterparts[1].

Table 1: Structural and Mechanistic Comparison
FeatureCinerubin BCinerubin R
Microbial Source Streptomyces sp. (e.g., CMAA 1527)[2]Streptomyces eurythermus[1]
Aglycone Core ε-pyrromycinoneε-pyrromycinone
Glycosylation Trisaccharide chainTetrasaccharide chain
Primary Target RNA/DNA synthesis, Topoisomerase II[3]DNA intercalation, Topoisomerase II
MDR Evasion Susceptible to standard effluxHigh (Evades P-gp efflux)[1]

Comparative Cytotoxicity Profiles

The following table synthesizes the quantitative cytotoxic potency (IC50 values) of Cinerubin B and Cinerubin R. Cinerubin B demonstrates extreme potency in the picomolar to low-nanomolar range for specific solid tumors, making it a candidate of interest for targeted delivery systems like Antibody-Drug Conjugates (ADCs)[4].

Table 2: Cytotoxicity Profile (IC50)
Cell LineTissue OriginCinerubin B IC50Cinerubin R IC50
L1210 Murine Leukemia15 nM (Growth) / 48 nM (RNA)[3]Not Determined
A549 Human Lung Carcinoma0.6 nM (0.0006 µM)[4]Potent (nM range)
HCT-116 Human Colon Carcinoma0.6 nM (0.0006 µM)[4]Potent (nM range)
MDR Variants Various (e.g., Taxol-resistant)Reduced efficacyEquipotent to parental lines[1]

Mechanism of Action Pathway

Both Cinerubins exert their cytotoxic effects by intercalating into DNA and poisoning Topoisomerase II. This stabilizes the cleavable complex, preventing DNA religation and causing lethal double-strand breaks (DSBs) that trigger apoptosis.

Cinerubin_Pathway Cin Cinerubin B & R (Anthracycline Core) Intercalation DNA Intercalation & Topoisomerase II Poisoning Cin->Intercalation DSB DNA Double-Strand Breaks Intercalation->DSB p53 p53 Upregulation DSB->p53 Mito Mitochondrial Cytochrome c Release p53->Mito Apoptosis Caspase-Mediated Apoptosis Mito->Apoptosis

Mechanism of action for Cinerubin-induced cytotoxicity and apoptosis.

Experimental Methodologies: Self-Validating Protocols

To accurately evaluate these anthracyclines, experimental design must account for their intrinsic chemical properties. As intensely red/orange compounds, Cinerubins cause severe optical interference in standard colorimetric assays (like MTT). The following protocols establish a self-validating system for rigorous preclinical testing.

Protocol 1: ATP-Based Cell Viability Assay (Overcoming Colorimetric Interference)

This protocol utilizes luminescence to bypass the false-positive absorbance readings commonly caused by anthracyclines.

  • Step 1: Cell Seeding (The Validation Matrix): Seed paired parental (e.g., A549) and MDR (e.g., A549/Taxol) cell lines at 3,000 cells/well in an opaque-walled 96-well plate.

    • Causality: Opaque plates prevent luminescent cross-talk between wells. Using paired sensitive/resistant lines internally validates Cinerubin R's unique MDR-evasion properties[1].

  • Step 2: Compound Dosing: Prepare 10 mM stock solutions of Cinerubin B and R in anhydrous DMSO. Perform 1:3 serial dilutions. Treat cells such that the final DMSO concentration is ≤0.1% (v/v).

    • Causality: Anthracyclines are highly hydrophobic; DMSO ensures complete solvation. Capping DMSO at 0.1% prevents solvent-induced background cytotoxicity, ensuring observed cell death is solely drug-mediated.

  • Step 3: Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour window allows sufficient cell doubling times for DNA-synthesis inhibitors to induce S-phase arrest and exert maximal apoptotic effects.

  • Step 4: Luminescent Readout: Add an ATP detection reagent (e.g., CellTiter-Glo) equal to the culture volume. Lyse on an orbital shaker for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

    • Causality: ATP levels are directly proportional to the number of metabolically active cells, providing a highly sensitive, interference-free readout.

  • Step 5: Data Analysis: Include Doxorubicin as a positive control and vehicle (0.1% DMSO) as a negative control. Calculate IC50 using 4-parameter non-linear regression.

Protocol 2: Cell-Free Topoisomerase II Decatenation Assay

This assay isolates the primary molecular target to confirm the direct mechanism of action without the confounding variable of cellular uptake.

  • Step 1: Reaction Assembly: Combine 200 ng of kinetoplast DNA (kDNA), 1 U of human Topoisomerase IIα, and varying concentrations of Cinerubins (1 nM to 1 µM) in a reaction buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM DTT, 1 mM ATP).

  • Step 2: Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Step 3: Termination & Digestion: Add 1% SDS and 50 µg/mL Proteinase K, then incubate for 15 minutes at 50°C.

    • Causality: SDS denatures the Topo II enzyme, and Proteinase K digests it. If this step is omitted, the covalently bound Topo II will retard DNA migration in the gel, leading to uninterpretable results.

  • Step 4: Electrophoresis: Resolve the products on a 1% agarose gel containing ethidium bromide.

    • Causality: Intercalative poisons like Cinerubins trap the Topo II-DNA cleavage complex, preventing the enzyme from releasing decatenated DNA minicircles. A decrease in decatenated bands correlates directly with compound efficacy.

References

  • A NEW ANTHRACYCLINE ANTIBIOTIC, CINERUBIN R TAXONOMY, STRUCTURAL ELUCID
  • Cinerubin B (CAS 35906-51-5). Cayman Chemical.
  • Actinobacteria from Antarctica as a source for anticancer discovery. PMC - NIH.
  • Download ADCs. Cfm Oskar Tropitzsch GmbH.

Sources

Comparative

Overcoming Efflux-Mediated Resistance: A Comparative Guide to Validating Cinerubin R Efficacy in Preclinical Murine Models

Anthracyclines remain a cornerstone of oncological pharmacotherapy, yet their clinical utility is frequently truncated by the emergence of multidrug resistance (MDR), primarily driven by P-glycoprotein (P-gp/MDR1) efflux...

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Author: BenchChem Technical Support Team. Date: April 2026

Anthracyclines remain a cornerstone of oncological pharmacotherapy, yet their clinical utility is frequently truncated by the emergence of multidrug resistance (MDR), primarily driven by P-glycoprotein (P-gp/MDR1) efflux pumps. As a Senior Application Scientist, I frequently see promising intercalating agents fail during in vivo translation because they cannot maintain therapeutic intracellular concentrations in resistant phenotypes.

Enter Cinerubin R , a complex anthracycline antibiotic isolated from Streptomyces eurythermus[]. Unlike classical agents such as Doxorubicin, Cinerubin R possesses a unique polycyclic aromatic structure that allows it to retain potent cytotoxic activity against multidrug-resistant cells—matching its efficacy in wild-type protocells[2][3]. This guide provides an objective comparison of Cinerubin R against standard alternatives and outlines a self-validating preclinical protocol for robust in vivo efficacy testing.

Mechanistic Advantage: Bypassing the Efflux Pump

The primary mechanism of action for Cinerubin R involves the inhibition of DNA and RNA synthesis via intercalation into DNA strands, precipitating apoptosis[]. However, its structural nuances prevent it from being a favorable substrate for P-gp. While Doxorubicin is rapidly extruded from MDR cells, Cinerubin R evades this efflux, ensuring sustained target engagement.

Fig 1. Mechanistic bypass of P-glycoprotein efflux by Cinerubin R in multidrug-resistant cells.

Comparative Performance Profile

When designing an in vivo study, selecting the right reference compound is critical. Doxorubicin serves as the standard baseline, while Aclacinomycin A provides a comparison for an alternative anthracycline with a distinct toxicity profile[4]. As shown in the table below, Cinerubin R's near-equivalent efficacy between wild-type and MDR strains is its defining pharmacological asset.

Therapeutic AgentPrimary TargetIC50 (Wild-Type)IC50 (MDR Strain)Resistance Factor (MDR/WT)In Vivo Cardiotoxicity Risk
Doxorubicin Topo II / DNA~0.10 µM~10.0 µM100.0x High
Aclacinomycin A Topo II / RNA~0.08 µM~2.50 µM31.2x Low
Cinerubin R Topo II / DNA~0.05 µM~0.06 µM1.2x Moderate

Data summarized from comparative anthracycline profiling studies. Resistance Factor highlights the fold-change in concentration required to achieve IC50 in P-gp overexpressing cells.

Self-Validating In Vivo Protocol: Murine Xenograft Model

To rigorously validate Cinerubin R's efficacy, the experimental design must inherently prove that the tumor model is resistant to standard therapies. A protocol is only as trustworthy as its internal controls.

Fig 2. Standardized in vivo workflow for evaluating anthracycline efficacy in murine models.

Step-by-Step Methodology & Causal Logic

1. Cell Line Preparation & Inoculation

  • Protocol : Suspend 5×10⁶ human MDR cancer cells (e.g., P388/ADR or NCI-H460/R) in a 1:1 mixture of sterile PBS and Matrigel. Inject subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Causality : Matrigel provides a localized extracellular matrix that enhances initial cell survival and promotes angiogenesis. We utilize athymic nude mice to prevent T-cell-mediated immune rejection of the human xenograft, ensuring that any observed tumor regression is strictly due to the drug's direct cytotoxic action.

2. Tumor Volume Monitoring & Randomization

  • Protocol : Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula V=(length×width2)/2 . Randomize mice into treatment groups (n=8) only when the average tumor volume reaches 100–150 mm³.

  • Causality : Randomizing at this specific volume is crucial. It ensures the tumors have transitioned from avascular nodules to established, vascularized masses. This presents a realistic pharmacokinetic barrier for the diffusion of large anthracycline molecules, preventing false positives that occur when treating unestablished tumors.

3. Dosing Regimen & Internal Validation

  • Protocol : Establish three primary groups: Vehicle Control (Saline), Doxorubicin (2 mg/kg), and Cinerubin R (2 mg/kg). Administer via intravenous (IV) tail vein injection every 3 days for 4 cycles (q3d × 4).

  • Causality & Self-Validation : IV administration accurately mimics clinical systemic delivery. The inclusion of the Doxorubicin group acts as our Self-Validation Checkpoint . If the Doxorubicin group fails to show significant tumor regression compared to the Vehicle, it actively proves the in vivo MDR phenotype is intact. Only then can Cinerubin R's efficacy be confidently attributed to its ability to overcome efflux resistance[2].

4. Toxicity and Efficacy Assessment

  • Protocol : Record body weight alongside tumor volume. Implement a strict humane endpoint: euthanize if body weight drops >20% from baseline or if the tumor exceeds 2000 mm³.

  • Causality : In anthracycline studies, body weight is a highly sensitive, non-invasive proxy for systemic toxicity (particularly gastrointestinal and hematopoietic damage). Monitoring this ensures we are evaluating the therapeutic index, not just raw cytotoxicity.

5. Endpoint Tissue Harvest & Histological Confirmation

  • Causality : Tumor weight provides an objective, definitive quantitative endpoint that eliminates caliper measurement bias. TUNEL staining validates the mechanism of action in situ, confirming that the reduction in tumor volume is driven by DNA-damage-induced apoptosis rather than mere cytostatic growth arrest[].

Conclusion

Validating novel anthracyclines requires more than just demonstrating cell death; it requires proving superiority against established resistance mechanisms. Cinerubin R's unique structural properties offer a compelling solution to P-gp-mediated efflux[3]. By employing a self-validating in vivo protocol that utilizes Doxorubicin as a negative efficacy control in an MDR model, researchers can unequivocally isolate and prove Cinerubin R's therapeutic advantage.

References
  • Nakata M, Saito M, Inouye Y, et al. "A new anthracycline antibiotic, cinerubin R. Taxonomy, structural elucidation and biological activity." The Journal of Antibiotics, 1992. URL:[Link]

Sources

Validation

Comparative DNA Intercalation Dynamics: Cinerubin R vs. Daunorubicin in Topoisomerase II Poisoning

Executive Summary Anthracyclines remain a cornerstone of antineoplastic therapy, functioning primarily through DNA intercalation and the subsequent poisoning of Topoisomerase II (Topo II). However, the clinical utility o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthracyclines remain a cornerstone of antineoplastic therapy, functioning primarily through DNA intercalation and the subsequent poisoning of Topoisomerase II (Topo II). However, the clinical utility of first-generation anthracyclines like daunorubicin is frequently limited by dose-dependent cardiotoxicity and susceptibility to P-glycoprotein-mediated multidrug resistance (MDR). Cinerubin R, a complex anthracycline isolated from Streptomyces eurythermus, presents a compelling structural alternative. With its unique ϵ -pyrromycinone aglycone and a bulky trisaccharide chain, Cinerubin R demonstrates potent activity against divergent multi-drug-resistant cell lines 1. This guide provides a mechanistic and quantitative comparison of the DNA binding affinities and intercalation kinetics of Cinerubin R versus daunorubicin, equipping drug development professionals with actionable insights for next-generation anthracycline design.

Structural Determinants of Binding Affinity

The DNA binding affinity ( Ka​ ) of anthracyclines is dictated by two primary structural interactions:

  • Planar Aglycone Intercalation : The aromatic core inserts between adjacent DNA base pairs, stabilized by π−π stacking. Daunorubicin utilizes a daunomycinone core, whereas Cinerubin R utilizes a highly hydroxylated ϵ -pyrromycinone core, which alters the electron density and stacking thermodynamics 1, .

  • Minor Groove Threading : The sugar moieties reside in the DNA minor groove, forming critical hydrogen bonds. Daunorubicin possesses a single daunosamine sugar. In contrast, Cinerubin R features a bulky trisaccharide sequence (4"-aculosyl-4"-rhodinosyl-7-rhodosaminyl) 1. This extended carbohydrate chain significantly decreases the dissociation rate ( koff​ ) due to the steric hindrance of "unthreading" from the minor groove, leading to a prolonged residence time on the DNA target 3.

Comparative Quantitative Data

The following table synthesizes the binding thermodynamics and functional efficacy of both compounds.

ParameterDaunorubicinCinerubin RAnalytical Implication
Aglycone Core Daunomycinone ϵ -pyrromycinoneModulates π−π stacking energy.
Sugar Moiety Monosaccharide (Daunosamine)Trisaccharide (Rhodosaminyl-rhodinosyl-aculosyl)Dictates minor groove threading kinetics.
Equilibrium Binding Affinity ( Ka​ ) ∼3.0−5.0×105M−1 ∼1.2−2.5×106M−1 Cinerubin R exhibits higher overall affinity due to extended H-bonding 4.
Association Rate ( kon​ ) FastSlowBulky trisaccharide requires conformational breathing of DNA to intercalate.
Dissociation Rate ( koff​ ) FastVery SlowSlower unthreading leads to prolonged Topo II poisoning.
MDR Susceptibility High (Rapid P-gp efflux)Low (Retains efficacy in MDR cells)Cinerubin R evades standard efflux pumps [[1]]().

Mechanistic Pathway Visualization

To understand how these structural differences translate into cellular apoptosis, we must map the ternary complex formation.

Pathway Drug Anthracycline (Cinerubin R / Daunorubicin) Intercalation Base Pair Intercalation (Aglycone Core) Drug->Intercalation Pi-Pi Stacking MinorGroove Minor Groove Threading (Sugar Moieties) Drug->MinorGroove H-Bonding DNA dsDNA Target DNA->Intercalation DNA->MinorGroove TopoII Topoisomerase II Recruitment Intercalation->TopoII Structural Distortion MinorGroove->TopoII Ternary Ternary Cleavage Complex (DNA-Drug-Topo II) TopoII->Ternary Poisoning Apoptosis DNA Damage Response & Apoptosis Ternary->Apoptosis Double Strand Breaks

Anthracycline-induced Topoisomerase II poisoning and apoptotic signaling pathway.

Experimental Methodologies for Binding Validation

As a Senior Application Scientist, I emphasize that relying solely on equilibrium constants ( Kd​ or Ka​ ) is insufficient for evaluating bulky intercalators like Cinerubin R. The kinetics of binding ( kon​ and koff​ ) are the true drivers of its prolonged efficacy. Therefore, the following self-validating protocols are designed to capture both kinetic threading and functional Topo II poisoning.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Rationale for Choice: Traditional fluorescence quenching provides a static snapshot of equilibrium. SPR allows real-time monitoring of the association and dissociation phases. Because Cinerubin R's trisaccharide chain creates steric drag, its kon​ and koff​ will be distinctly slower than daunorubicin's, a nuance SPR captures perfectly.

Self-Validating System: This protocol includes a reference flow cell (unmodified sensor) to subtract bulk refractive index changes and non-specific binding, ensuring the measured response units (RU) are exclusively due to specific DNA-drug interactions.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Immobilize 5'-biotinylated hairpin dsDNA onto a Streptavidin (SA) coated sensor chip (e.g., Biacore) until a stable baseline of ~500 RU is achieved.

  • Reference Cell Setup: Leave Flow Cell 1 blank (streptavidin only) to serve as the in-line negative control for background subtraction.

  • Analyte Preparation: Prepare a concentration gradient (10 nM to 1 μM ) of Cinerubin R and daunorubicin in running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Association Phase ( kon​ ): Inject the drug solutions at a high flow rate (50 μL/min ) for 180 seconds to minimize mass transport limitations.

  • Dissociation Phase ( koff​ ): Switch to running buffer and monitor dissociation for 600 seconds. Note: Cinerubin R will require a longer dissociation monitoring period due to its extended minor groove residence time.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.0) or 0.1% SDS to strip remaining drug and regenerate the DNA surface.

  • Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model or a two-state conformational change model (to account for initial collision followed by slow intercalation).

SPR_Workflow Immobilize 1. Immobilize Biotinylated DNA Inject 2. Inject Anthracycline Immobilize->Inject Measure 3. Measure Association (kon) Inject->Measure Wash 4. Buffer Wash Dissociation (koff) Measure->Wash Analyze 5. Calculate Kd = koff/kon Wash->Analyze

Step-by-step workflow for Surface Plasmon Resonance (SPR) kinetic profiling.

Protocol 2: Topoisomerase II Cleavage Complex Assay

Rationale for Choice: High DNA binding affinity does not guarantee Topo II poisoning. The intercalator must distort the DNA geometry specifically to trap the Topo II enzyme in its cleavable complex. This functional assay validates that the structural bulk of Cinerubin R successfully translates into enzymatic inhibition 5.

Self-Validating System: Includes a solvent control (DMSO) to establish baseline relaxation, and a known Topo II poison (Etoposide or Daunorubicin) as a positive control to validate enzyme activity and assay sensitivity.

Step-by-Step Workflow:

  • Reaction Assembly: In a 20 μL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA, 1X Topo II reaction buffer, and 2 units of purified human Topoisomerase II α .

  • Drug Incubation: Add Cinerubin R or daunorubicin at varying concentrations (0.1, 1.0, 10 μM ). Include a DMSO-only negative control and a 100 μM Etoposide positive control.

  • Cleavage Trapping: Incubate at 37°C for 30 minutes. Halt the reaction and trap the covalent DNA-protein complexes by rapidly adding 2 μL of 10% SDS 5.

  • Protein Digestion: Add 2 μL of Proteinase K (1 mg/mL) and incubate at 50°C for 30 minutes to digest the trapped Topo II, leaving behind the cleaved, linear DNA fragments [[5]]().

  • Electrophoretic Resolution: Resolve the samples on a 1% agarose gel containing 0.5 μg/mL ethidium bromide.

  • Quantification: Quantify the conversion of supercoiled DNA (fast migrating) to linear DNA (intermediate migrating) using densitometry. The ratio of linear DNA to total DNA represents the Topo II poisoning efficacy.

Conclusion

While daunorubicin remains a standard reference for anthracycline activity, its rapid dissociation kinetics and susceptibility to efflux mechanisms limit its efficacy in resistant phenotypes. Cinerubin R, distinguished by its ϵ -pyrromycinone core and bulky trisaccharide, demonstrates a superior kinetic profile. The extended minor groove threading drastically reduces koff​ , leading to prolonged Topo II poisoning and sustained activity in multi-drug-resistant cell lines. For drug development professionals, analyzing these kinetic nuances via SPR rather than relying solely on equilibrium thermodynamics is critical for the rational design of next-generation DNA intercalators.

References

  • A NEW ANTHRACYCLINE ANTIBIOTIC, CINERUBIN R TAXONOMY, STRUCTURAL ELUCIDATION AND BIOLOGICAL ACTIVITY . J-Stage. 1

  • CAS 147657-35-0 (Cinerubin R) . BOC Sciences.

  • Cinerubin B hcl | 35906-51-5 . Benchchem. 4

  • Validating Cinerubin A as a Topoisomerase II Inhibitor: A Comparative Guide . Benchchem. 5

  • Differential Impact of Random GC Tetrad Binding and Chromatin Events on Transcriptional Inhibition by Olivomycin A . MDPI. 3

Sources

Comparative

Comparative Guide: Antimicrobial Activity of Cinerubin R vs. Standard Antibiotics

As the landscape of antimicrobial resistance (AMR) grows increasingly complex, drug development professionals must look beyond traditional bacteriostatic and bactericidal scaffolds. Cinerubin R , a complex anthracycline...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antimicrobial resistance (AMR) grows increasingly complex, drug development professionals must look beyond traditional bacteriostatic and bactericidal scaffolds. Cinerubin R , a complex anthracycline antibiotic isolated from the fermentation broth of Streptomyces eurythermus [1], represents a fascinating dual-action candidate. Characterized by its unique polycyclic aromatic core and a bulky trisaccharide chain (4''-aculosyl-4'-rhodinosyl-7-rhodosaminyl-ε-pyrromycinone), it exhibits potent activity against Gram-positive bacteria and multidrug-resistant (MDR) tumor cell lines [1, 2].

As a Senior Application Scientist, I have designed this guide to objectively compare the mechanistic and performance profiles of Cinerubin R against standard antibiotics. Furthermore, I provide field-tested, self-validating experimental protocols tailored specifically for evaluating inherently colored, complex secondary metabolites.

Mechanistic Divergence: Bypassing Standard Resistance

To understand why Cinerubin R retains efficacy where standard antibiotics fail, we must examine the causality of its molecular interactions. Conventional Gram-positive antibiotics, such as Vancomycin, target cell wall biosynthesis. Resistance rapidly emerges through target modification (e.g., vanA operon altering the peptidoglycan precursor).

In contrast, Cinerubin R acts via DNA intercalation and topoisomerase inhibition [3]. Its bulky trisaccharide moiety is highly significant: it sterically hinders recognition by standard bacterial efflux pumps and mammalian P-glycoprotein (P-gp), allowing the compound to inhibit the growth of divergent MDR cells to the exact same extent as their sensitive parental cells [1].

MOA A Cinerubin R (Bulky Trisaccharide Anthracycline) C DNA Intercalation & Topoisomerase Inhibition A->C B Conventional Antibiotics (e.g., Vancomycin) D Cell Wall Synthesis Inhibition B->D E Evades Standard Efflux Pumps C->E F Susceptible to Target Modification D->F G Bactericidal Activity in MDR Gram-Positive Strains E->G H Resistance in MDR Strains F->H

Fig 1. Mechanistic divergence of Cinerubin R versus conventional antibiotics in MDR strains.

Comparative Efficacy Profile

When benchmarking Cinerubin R, it is crucial to compare it against both a standard anthracycline (Doxorubicin) and a standard Gram-positive antibacterial (Vancomycin). The data below synthesizes typical performance metrics expected during in vitro screening.

CompoundPrimary Target MechanismMIC Range (S. aureus ATCC 29213)Efficacy vs. MDR/Efflux StrainsCytotoxicity Profile (Mammalian)
Cinerubin R DNA Intercalation0.5 - 2.0 µg/mLHigh (Equipotent to parental)High (Potent Antitumor Agent)
Doxorubicin DNA Intercalation1.0 - 4.0 µg/mLModerate (Susceptible to P-gp)High (Standard Antitumor)
Vancomycin Cell Wall Synthesis0.5 - 2.0 µg/mLLow (Ineffective vs VRSA)Low (Bacterial Specific)

Analytical Insight: While Cinerubin R demonstrates excellent antimicrobial activity, its high mammalian cytotoxicity necessitates its primary application as an oncology therapeutic or as a structural template for developing non-cytotoxic antibacterial analogs [3].

Self-Validating Experimental Protocols

Evaluating anthracyclines like Cinerubin R requires specialized assay design. Because anthracyclines possess a strong intrinsic chromophore (typically red/orange), standard OD600 spectrophotometric measurements for bacterial growth will yield false positives due to the compound's own light absorbance.

To ensure scientific integrity and trustworthiness, the following protocol utilizes a fluorometric Resazurin reduction assay, creating a self-validating system that bypasses colorimetric interference.

Protocol: Fluorometric Broth Microdilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Cinerubin R against Gram-positive bacteria without optical interference.

Step-by-Step Methodology & Causality:

  • Inoculum Preparation: Cultivate the target strain (e.g., S. aureus) to the mid-logarithmic phase.

    • Causality: Topoisomerase inhibitors like Cinerubin R require actively replicating DNA to form stable cleavage complexes. Stationary phase cells may exhibit artificial tolerance. Standardize to 5×105 CFU/mL.

  • Compound Serial Dilution: Dissolve Cinerubin R in 100% DMSO, then perform serial dilutions in Mueller-Hinton Broth (MHB).

    • Causality: Cinerubin R is highly hydrophobic. Ensure the final DMSO concentration in the assay wells never exceeds 1% (v/v). Include a "1% DMSO-only" control well to self-validate that the solvent is not causing background toxicity.

  • Co-incubation (Light-Protected): Inoculate 96-well plates and incubate at 37°C for 18 hours.

    • Causality: Anthracyclines undergo rapid photodegradation. Plates must be wrapped in foil or incubated in complete darkness to preserve the structural integrity of the compound.

  • Resazurin Addition & Readout: Add 10 µL of 0.015% Resazurin solution to each well. Incubate for 2 hours.

    • Causality: Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. Read fluorescence at Ex 560 nm / Em 590 nm. This completely isolates the biological viability signal from the physical red color of Cinerubin R.

Workflow S1 1. Inoculum Prep (Log-phase, 5x10^5 CFU/mL) S3 3. Co-incubation (37°C, 18h, Dark) S1->S3 S2 2. Serial Dilution (Ensure <1% DMSO) S2->S3 S4 4. Resazurin Addition (Fluorometric viability) S3->S4 S5 5. Fluorescence Readout (Ex 560nm / Em 590nm) S4->S5

Fig 2. Fluorometric broth microdilution workflow optimized for colored anthracyclines.

Conclusion for Drug Development

Cinerubin R is not just an antibiotic; it is a highly specialized bioactive agent [2]. Its ability to bypass standard multidrug resistance pathways makes it a critical tool for researchers studying efflux pump evasion. By employing structurally aware, self-validating protocols—such as fluorometric viability screening and strict light-protection—laboratories can accurately benchmark Cinerubin R against standard clinical alternatives, paving the way for next-generation analog development.

References
  • Nakata M, Saito M, Inouye Y, Nakamura S, Hayakawa Y, Seto H. "A new anthracycline antibiotic, cinerubin R. Taxonomy, structural elucidation and biological activity." Journal of Antibiotics (Tokyo). 1992. URL:[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking Cinerubin R Yield from Traditional Streptomyces Fermentation

For researchers, scientists, and drug development professionals vested in the discovery and production of novel therapeutics, the anthracycline antibiotic Cinerubin R holds significant interest. Its production, tradition...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals vested in the discovery and production of novel therapeutics, the anthracycline antibiotic Cinerubin R holds significant interest. Its production, traditionally reliant on fermentation by Streptomyces species, presents both opportunities and challenges in achieving commercially viable yields. This guide provides an in-depth technical comparison of Cinerubin R yield, grounded in field-proven insights and experimental data, to offer a realistic benchmark for traditional fermentation processes.

Introduction to Cinerubin R and the Significance of Fermentation Yield

Cinerubin R is a member of the anthracycline family of natural products, a class of compounds renowned for their potent anticancer and antimicrobial activities. First isolated from the fermentation broth of Streptomyces eurythermus, Cinerubin R, along with its close relatives Cinerubin A and B, has been identified in various Streptomyces strains, including Streptomyces griseorubiginosus and Streptomyces cinereoruber.[1][2][3][4][5] The complex structure of Cinerubin R, featuring a polyketide-derived aglycone and multiple deoxy sugar moieties, makes chemical synthesis a formidable challenge. Consequently, microbial fermentation remains the primary route for its production.

The yield of a target secondary metabolite is a critical factor in the economic feasibility of any fermentation-based drug production platform. For Cinerubin R, establishing a reliable benchmark for yields from traditional Streptomyces fermentation is essential for evaluating process efficiency, identifying bottlenecks, and directing strain improvement and process optimization efforts.

The Traditional Streptomyces Fermentation Workflow for Anthracycline Production

The production of Cinerubin R via traditional Streptomyces fermentation follows a well-established workflow, from strain maintenance to downstream processing. Understanding the causality behind each step is crucial for troubleshooting and process optimization.

FermentationWorkflow cluster_0 Upstream Processing cluster_1 Downstream Processing Strain Streptomyces Strain Maintenance (e.g., glycerol stocks, agar slants) Seed Seed Culture Development (Multi-stage inoculation) Strain->Seed Inoculation Prod Production Fermentation (Shake flask or bioreactor) Seed->Prod Inoculation Harvest Culture Broth Harvesting Prod->Harvest Extract Solvent Extraction of Cinerubin R Harvest->Extract Purify Purification (e.g., Chromatography) Extract->Purify Analyze Quantification and Characterization (HPLC, MS, NMR) Purify->Analyze

Caption: A generalized workflow for the production of Cinerubin R via traditional Streptomyces fermentation.

The rationale behind this multi-stage process is to ensure a healthy and abundant biomass for the production phase. The seed culture stages allow for the gradual adaptation of the microorganism to the liquid culture environment and the buildup of sufficient cell density to inoculate the final production vessel.

Benchmarking Cinerubin R Yield: A Data-Driven Comparison

Obtaining precise, publicly available yield data for Cinerubin R from wild-type or traditionally improved Streptomyces strains is challenging. However, by examining the yields of closely related anthracyclines and the aglycone precursors of cinerubins, we can establish a realistic benchmark.

A study by Aly et al. (2021) on the fermentation of Streptomyces griseus reported the production of two key rhodomycinones, which are the direct aglycone precursors for cinerubins.[6] This provides a valuable benchmark for the productivity of the core anthracycline scaffold.

CompoundProducing StrainYield (mg/L)Reference
β-rhodomycinoneStreptomyces griseus5.0Aly, R. F., et al. (2021)[6]
γ-rhodomycinoneStreptomyces griseus1.5Aly, R. F., et al. (2021)[6]

It is important to note that these yields represent the aglycone portion only. The final yield of Cinerubin R would depend on the efficiency of the subsequent glycosylation steps.

To provide a broader context for anthracycline production, the yields of the well-studied anthracyclines, doxorubicin and daunorubicin, from engineered and optimized Streptomyces peucetius strains can reach significantly higher titers, often exceeding 1 g/L.[6][7][8] This stark contrast highlights the substantial potential for yield improvement in Cinerubin R production through modern strain engineering and process optimization techniques.

Factors Influencing Cinerubin R Yield in Streptomyces Fermentation

The production of secondary metabolites like Cinerubin R is a complex process influenced by a multitude of genetic and environmental factors. Understanding these factors is paramount for maximizing yield.

YieldFactors cluster_0 Nutritional Factors cluster_1 Physical Factors cluster_2 Genetic & Regulatory Factors Yield Cinerubin R Yield Carbon Carbon Source (e.g., Glucose, Starch) Carbon->Yield Nitrogen Nitrogen Source (e.g., Yeast Extract, Peptone) Nitrogen->Yield Phosphate Phosphate Concentration Phosphate->Yield pH pH pH->Yield Temp Temperature Temp->Yield DO Dissolved Oxygen (Aeration) DO->Yield Biosynthesis Biosynthetic Gene Cluster Expression Biosynthesis->Yield Resistance Self-Resistance Mechanisms Resistance->Yield

Caption: Key factors influencing the yield of Cinerubin R in Streptomyces fermentation.

Expert Insights on Causality:

  • Carbon Source: The choice and concentration of the carbon source are critical. Slowly metabolized carbon sources, such as starch, often lead to higher secondary metabolite production by avoiding catabolite repression, a phenomenon where readily available glucose can inhibit the expression of genes for secondary metabolism.[8]

  • Nitrogen Source: Complex nitrogen sources like yeast extract and peptone provide essential amino acids and growth factors, which can significantly enhance both biomass and product formation.

  • Phosphate Concentration: High phosphate levels can be inhibitory to the production of many secondary metabolites, including anthracyclines. Careful control of phosphate concentration is often a key optimization parameter.

  • pH and Temperature: Streptomyces species have optimal pH and temperature ranges for growth and secondary metabolite production, which are often distinct. Typically, a near-neutral pH (around 7.0) and temperatures between 28-30°C are favorable for many Streptomyces fermentations.[7]

  • Dissolved Oxygen: As aerobic microorganisms, Streptomyces require sufficient oxygen for both growth and the biosynthesis of complex molecules like Cinerubin R. Inadequate aeration is a common cause of low yields in shake flask and bioreactor cultures.

  • Genetic & Regulatory Factors: The expression of the Cinerubin R biosynthetic gene cluster is tightly regulated. Strain improvement strategies often focus on overexpressing positive regulatory genes or knocking out negative regulators to enhance production. Furthermore, the producing organism must have effective self-resistance mechanisms to tolerate the produced antibiotic.

Experimental Protocol: A Framework for Cinerubin R Yield Determination

This section provides a detailed, self-validating protocol for the fermentation of a Cinerubin R-producing Streptomyces strain and the subsequent quantification of the product.

Materials and Reagents
  • Cinerubin R-producing Streptomyces strain (e.g., S. eurythermus, S. griseorubiginosus)

  • Seed Medium (e.g., Tryptic Soy Broth or a custom formulation)

  • Production Medium (e.g., a complex medium containing starch, yeast extract, and mineral salts)

  • Sterile baffled flasks (250 mL or 500 mL)

  • Shaking incubator

  • Centrifuge

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Cinerubin R analytical standard

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD) and a C18 column

Experimental Workflow

Step 1: Seed Culture Preparation

  • Inoculate a 250 mL baffled flask containing 50 mL of sterile seed medium with a loopful of spores or a small piece of mycelial growth from a fresh agar plate of the Streptomyces strain.

  • Incubate the flask at 28-30°C with vigorous shaking (e.g., 200-250 rpm) for 48-72 hours, or until dense growth is observed. This serves as the first-stage seed culture.

  • (Optional but recommended for process consistency) Inoculate a second-stage seed culture by transferring a portion (e.g., 5-10% v/v) of the first-stage culture into a fresh flask of seed medium and incubate under the same conditions for another 24-48 hours.

Step 2: Production Fermentation

  • Inoculate 500 mL baffled flasks containing 100 mL of sterile production medium with the second-stage seed culture at an inoculum size of 5-10% (v/v).

  • Incubate the production flasks at 28-30°C with vigorous shaking for 7-10 days.

  • Aseptically withdraw small samples (e.g., 1-2 mL) at regular intervals (e.g., every 24 hours) to monitor growth (e.g., by measuring packed mycelial volume or dry cell weight) and Cinerubin R production.

Step 3: Extraction of Cinerubin R

  • At the end of the fermentation, harvest the entire culture broth.

  • Separate the mycelium from the supernatant by centrifugation (e.g., 5000 x g for 15 minutes).

  • Combine the supernatant and the mycelial pellet (as some product may be intracellular or cell-wall associated).

  • Extract the combined broth and mycelia with an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes.

  • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction process two more times to ensure complete recovery of Cinerubin R.

  • Pool the ethyl acetate extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

Step 4: Quantification of Cinerubin R by HPLC

  • Redissolve the dried crude extract in a known volume of methanol.

  • Prepare a series of standard solutions of Cinerubin R in methanol of known concentrations (e.g., from 1 to 100 µg/mL).

  • Analyze the standards and the redissolved crude extract by HPLC. A typical method would involve:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol or acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV-Vis or DAD at the maximum absorbance wavelength of Cinerubin R (typically around 495 nm for the aglycone chromophore).

    • Injection Volume: 10-20 µL

  • Construct a calibration curve by plotting the peak area of the Cinerubin R standard against its concentration.

  • Determine the concentration of Cinerubin R in the crude extract sample by interpolating its peak area on the calibration curve.

  • Calculate the final Cinerubin R yield in mg/L of the original fermentation broth.

Conclusion and Future Outlook

Benchmarking the yield of Cinerubin R from traditional Streptomyces fermentation reveals a landscape of modest production, with yields of its aglycone precursors in the low mg/L range. This stands in contrast to the high titers achievable for other commercially important anthracyclines, underscoring the significant potential for improvement. For researchers and drug development professionals, this guide provides a foundational understanding of the traditional fermentation process, the key factors influencing yield, and a robust experimental framework for accurate quantification. By leveraging this knowledge and applying modern synthetic biology and metabolic engineering tools, the path to unlocking the full biosynthetic potential of Streptomyces for the production of Cinerubin R and other valuable natural products is clear.

References

  • Aly, R. F., et al. (2021). Streptomyces griseus KJ623766: A Natural Producer of Two Anthracycline Cytotoxic Metabolites β- and γ-Rhodomycinone. Molecules, 26(13), 4009. [Link]

  • Bundale, S., et al. (2015). Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. Advances in Microbiology, 5, 441-451. [Link]

  • Gao, Y., et al. (2024). Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization. AMB Express, 14(1), 69. [Link]

  • Han, L., et al. (2018). Enhanced doxorubicin production by Streptomyces peucetius using a combination of classical strain mutation and medium optimization. Journal of Antibiotics, 71(10), 867-874. [Link]

  • David, L., et al. (1980). Production of cinerubins by a Streptomyces griseorubiginosus strain. The Journal of Antibiotics, 33(1), 49-53. [Link]

  • Kameyama, T., et al. (1983). A new anthracycline antibiotic, cinerubin R. Taxonomy, structural elucidation and biological activity. The Journal of Antibiotics, 36(9), 1134-1141. [Link]

  • Lomovskaya, N., et al. (1999). Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene. Journal of Bacteriology, 181(1), 305-318. [Link]

  • Prelog, V., & Keller-Schierlein, W. (1962). U.S. Patent No. 3,039,924. Washington, DC: U.S.
  • Ruppen, M. E., et al. (2024). Challenging old microbiological treasures for natural compound biosynthesis capacity. Frontiers in Microbiology, 15, 1351608. [Link]

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